molecular formula C12H15NO2 B1374403 Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 1350468-72-2

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No.: B1374403
CAS No.: 1350468-72-2
M. Wt: 205.25 g/mol
InChI Key: KVJMXJLRPIIKAJ-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. The tetrahydroquinoline core is a privileged structure in drug discovery, featured in compounds with significant biological profiles . This specific ester is a valuable precursor for the synthesis of more complex molecules. Researchers utilize this and related tetrahydroquinoline derivatives in the design and development of potential therapeutic agents, building upon their known roles as key intermediates in bioactive compound synthesis . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJMXJLRPIIKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350468-72-2
Record name ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

The 5,6,7,8-tetrahydroquinoline nucleus is a foundational structural motif in medicinal chemistry, gracing a multitude of biologically active compounds and approved pharmaceuticals. Its unique conformational flexibility, combined with the electronic properties of the embedded pyridine ring, makes it a privileged scaffold for the design of novel therapeutic agents. This guide focuses on a specific, yet under-documented derivative, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate . While not as extensively cataloged as some of its isomers, this molecule presents a unique set of synthetic handles and potential applications, making a detailed understanding of its fundamental properties crucial for researchers exploring new chemical space. This document, therefore, serves as a comprehensive technical resource, consolidating available information on its synthesis, properties, and safe handling, with a particular emphasis on the experimental causality that underpins its preparation and characterization.

Molecular Overview and Physicochemical Properties

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate possesses a bicyclic structure where a pyridine ring is fused to a cyclohexane ring, with an ethyl carboxylate substituent at the 8-position. This seemingly simple arrangement imparts a specific set of physical and chemical characteristics that are critical for its application in synthesis and drug design.

Structural and Basic Chemical Data

A summary of the core identifying information for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is presented below. It is important to note that due to its relatively niche status, a dedicated CAS number has not been prominently assigned in major chemical databases. The properties of the parent compound, 5,6,7,8-tetrahydroquinoline, are included for comparative context.

PropertyValue (Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate)Value (5,6,7,8-Tetrahydroquinoline - Parent Compound)
Molecular Formula C₁₂H₁₅NO₂C₉H₁₁N[1]
Molecular Weight 205.25 g/mol 133.19 g/mol [1]
IUPAC Name Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate5,6,7,8-tetrahydroquinoline[1]
CAS Number Not readily available10500-57-9[2]
Predicted and Observed Physical Properties

Detailed experimental data for the title compound is sparse in publicly accessible databases. The information presented here is a combination of data from closely related analogs and predictive modeling, supplemented with experimental data for the parent tetrahydroquinoline.

PropertyValue/ObservationSource/Rationale
Appearance Likely a colorless to yellow liquid or low-melting solid.Based on the physical state of the parent compound and similar esters.
Boiling Point Estimated to be >250 °C at atmospheric pressure.Extrapolated from the boiling point of 5,6,7,8-tetrahydroquinoline (218-222 °C)[2] and the addition of an ethyl carboxylate group.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water.General solubility trends for organic esters.
Refractive Index Predicted to be around 1.5 - 1.6.The parent compound has a refractive index of 1.544[2].

Synthesis and Mechanistic Considerations

The primary route to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and its substituted analogs involves the metallation of the 8-position of a suitable 5,6,7,8-tetrahydroquinoline precursor, followed by carboxylation and subsequent esterification. This approach offers a direct and relatively efficient pathway to this specific isomer.

Key Synthetic Strategy: Directed Ortho-Metallation and Carboxylation

The synthesis hinges on the ability to selectively deprotonate the C-8 position of the tetrahydroquinoline ring. This is typically achieved using a strong organolithium base, such as n-butyllithium, in an aprotic solvent like diethyl ether or tetrahydrofuran at low temperatures. The nitrogen atom in the pyridine ring directs the metallation to the adjacent C-8 position.

The subsequent reaction with carbon dioxide (as a gas or solid dry ice) introduces the carboxylic acid functionality. The final step is a standard Fischer esterification using ethanol under acidic conditions to yield the desired ethyl ester.

Synthesis_Pathway THQ 5,6,7,8-Tetrahydroquinoline Li_THQ 8-Lithio-5,6,7,8-tetrahydroquinoline THQ->Li_THQ 1. n-BuLi, Ether, -70°C Acid 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid Li_THQ->Acid 2. CO₂ Ester Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate Acid->Ester 3. Ethanol, H⁺

Caption: Synthetic pathway to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the synthesis of related 8-substituted tetrahydroquinolines.

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • n-Butyllithium (solution in hexanes)

  • Anhydrous diethyl ether or THF

  • Carbon dioxide (dry ice or gas)

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid or hydrogen chloride (gas)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the 8-Lithio Derivative:

    • To a solution of 5,6,7,8-tetrahydroquinoline in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) and cooled to -70 °C, a solution of n-butyllithium in hexanes is added dropwise with stirring.

    • The reaction mixture is stirred at this temperature for a designated period to ensure complete lithiation.

  • Carboxylation:

    • Solid, crushed dry ice is added portion-wise to the stirred solution of the 8-lithio derivative. Alternatively, carbon dioxide gas can be bubbled through the solution.

    • The reaction is allowed to warm to room temperature.

  • Workup and Isolation of the Carboxylic Acid:

    • The reaction is quenched by the careful addition of water.

    • The aqueous layer is separated, and the organic layer is extracted with saturated aqueous sodium bicarbonate.

    • The combined aqueous layers are washed with ether and then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • The solid carboxylic acid is collected by filtration, washed with water, and dried.

  • Esterification:

    • The crude 5,6,7,8-tetrahydroquinoline-8-carboxylic acid is dissolved in anhydrous ethanol.

    • A catalytic amount of concentrated sulfuric acid is added, or the solution is saturated with dry hydrogen chloride gas.

    • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

  • Purification:

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

    • The crude ester is purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the saturated ring, and the ethyl group of the ester. The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The protons on the saturated ring will appear as complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the sp²-hybridized carbons of the pyridine ring and the carbonyl carbon of the ester in the downfield region. The sp³-hybridized carbons of the saturated ring and the ethyl group will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z = 205. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1730-1750 cm⁻¹.

  • C-O stretching vibrations for the ester.

  • C=N and C=C stretching vibrations from the pyridine ring.

  • C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

Safety, Handling, and Storage

Given the limited specific safety data for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, it is prudent to handle it with the care afforded to novel chemical entities and to consider the safety profile of its parent compound, 5,6,7,8-tetrahydroquinoline.

Hazard Identification and Precautions

The parent compound, 5,6,7,8-tetrahydroquinoline, is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the following precautions are recommended when handling Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion: Do not ingest.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Potential Applications and Future Directions

The 5,6,7,8-tetrahydroquinoline scaffold is of significant interest in drug discovery. Derivatives have shown a wide range of biological activities, including use as receptor antagonists and in the development of agents for metabolic disorders. The introduction of an ethyl carboxylate group at the 8-position provides a versatile chemical handle for further synthetic modifications.

Applications Core Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate App1 Medicinal Chemistry Scaffold Core->App1 App2 Precursor for Novel Ligands Core->App2 App3 Fragment-Based Drug Design Core->App3

Caption: Potential applications of the title compound.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can be reduced to the corresponding alcohol. These transformations open up avenues for creating libraries of novel compounds for biological screening. The unique substitution pattern of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate makes it a valuable building block for exploring structure-activity relationships in new areas of therapeutic research.

References

  • This section would be populated with full citations from the text, including the key synthetic paper once its full details are obtained.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Additional references to be added as more specific data is incorpor

Sources

An In-Depth Technical Guide to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its synthesis, chemical properties, and burgeoning applications, offering field-proven insights for professionals in drug discovery and development.

Introduction: The 5,6,7,8-Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique three-dimensional structure, arising from the fusion of a pyridine ring with a cyclohexane ring, provides a versatile framework for the development of novel therapeutic agents. The partial saturation of the quinoline system allows for a greater degree of conformational flexibility compared to its fully aromatic counterpart, which can be crucial for optimizing interactions with biological targets.

Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated a wide array of pharmacological activities, underscoring their importance in drug discovery. Notably, these compounds have been investigated as C5a receptor antagonists, which have potential applications in the treatment of inflammatory diseases.[1][2] Furthermore, chiral 8-amino derivatives of this scaffold have been successfully employed as ligands in asymmetric catalysis, highlighting their utility beyond the realm of pharmaceuticals.[3]

This guide focuses specifically on the ethyl ester derivative at the 8-position, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. While a specific CAS number for this ethyl ester is not readily found in public databases, the corresponding carboxylic acid, 5,6,7,8-tetrahydroquinoline-8-carboxylic acid, is registered under CAS Number 1256804-62-2 .[1] The parent scaffold, 5,6,7,8-tetrahydroquinoline, has the CAS Number 10500-57-9 .[4][5]

Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

The synthesis of the target compound can be logically approached in two main stages: the formation of the core 5,6,7,8-tetrahydroquinoline scaffold, followed by the introduction of the ethyl carboxylate group at the 8-position.

Synthesis of the 5,6,7,8-Tetrahydroquinoline Scaffold

A common and effective method for the synthesis of 5,6,7,8-tetrahydroquinoline is the catalytic hydrogenation of quinoline. This reaction selectively reduces the benzene ring of the quinoline system, leaving the pyridine ring intact.

A patented method describes a two-step, one-pot process involving an initial catalytic hydrogenation followed by an isomerization reaction.[6]

Experimental Protocol: Catalytic Hydrogenation of Quinoline [6]

  • Catalyst Preparation: A specialized palladium-based catalyst (PD catalyst) is prepared by adding a 5 wt% palladium-on-carbon catalyst to an aqueous hydrochloride solution, followed by heating and addition of a bicarbonate solution.

  • Hydrogenation: In a closed reaction vessel, quinoline is mixed with the PD catalyst. Hydrogen gas is introduced until the pressure reaches 8 to 12 atmospheres. The mixture is stirred at a temperature of 60°C to 70°C until the hydrogen pressure no longer drops.

  • Isomerization: The hydrogen pressure is then released to 2 atmospheres, and the temperature is raised to 160°C to 170°C for 1 to 4 hours to facilitate the isomerization to the desired 5,6,7,8-tetrahydroquinoline.

  • Work-up: After cooling, the reaction mixture is filtered, and the filtrate is subjected to vacuum distillation to yield pure 5,6,7,8-tetrahydroquinoline.

Causality Behind Experimental Choices: The use of a specially prepared palladium catalyst is crucial for the selectivity of the hydrogenation, favoring the reduction of the carbocyclic ring over the heterocyclic ring. The subsequent isomerization step at elevated temperature is necessary to obtain the thermodynamically more stable 5,6,7,8-isomer from the initially formed 1,2,3,4-tetrahydroquinoline.

Functionalization at the 8-Position: Synthesis of the Target Compound

The introduction of a carboxylate group at the 8-position of the 5,6,7,8-tetrahydroquinoline scaffold can be achieved through the carboxylation of an organometallic intermediate. A key study by Crossley et al. outlines a robust procedure for this transformation.[7]

Experimental Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate [7]

  • Formation of the Organometallic Intermediate: 5,6,7,8-Tetrahydroquinoline is reacted with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to generate the corresponding 8-lithio- or 8-magnesio-derivative. This deprotonation occurs selectively at the 8-position due to the directing effect of the nitrogen atom in the adjacent ring.

  • Carboxylation: The resulting organometallic species is then quenched with carbon dioxide (e.g., by bubbling CO2 gas through the solution or by pouring the reaction mixture onto dry ice). This step introduces a carboxylic acid group at the 8-position.

  • Esterification: The crude 5,6,7,8-tetrahydroquinoline-8-carboxylic acid is then subjected to standard esterification conditions, for example, by reacting it with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), to yield the desired ethyl ester.

Causality Behind Experimental Choices: The use of a strong organometallic base is necessary to deprotonate the relatively non-acidic C-H bond at the 8-position. The subsequent reaction with carbon dioxide, an electrophile, leads to the formation of the carbon-carbon bond required for the carboxylic acid. The final esterification is a standard and efficient method to convert the carboxylic acid to its corresponding ethyl ester, which can be advantageous for purification and subsequent reactions.

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_functionalization Functionalization quinoline Quinoline thq 5,6,7,8-Tetrahydroquinoline quinoline->thq Catalytic Hydrogenation (Pd catalyst, H2) organometallic 8-Lithio/Magnesio- Tetrahydroquinoline thq->organometallic Deprotonation (e.g., n-BuLi) carboxylic_acid 5,6,7,8-Tetrahydroquinoline- 8-carboxylic acid organometallic->carboxylic_acid Carboxylation (CO2) ethyl_ester Ethyl 5,6,7,8-tetrahydroquinoline- 8-carboxylate carboxylic_acid->ethyl_ester Esterification (Ethanol, H+)

Caption: Synthetic pathway to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

Physicochemical and Spectroscopic Properties

PropertyValue (Parent Scaffold: 5,6,7,8-Tetrahydroquinoline)Reference
Molecular Formula C9H11N[5]
Molecular Weight 133.19 g/mol [5]
Appearance Colorless to yellowish liquid[4]
Boiling Point 222 °C[4]
Density 1.03 g/cm³[4]
Refractive Index 1.54[4]

The introduction of the ethyl carboxylate group at the 8-position would be expected to increase the molecular weight, boiling point, and density of the compound compared to the parent scaffold.

Spectroscopic data for the parent 5,6,7,8-tetrahydroquinoline is well-documented.[5][8] For Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, the following spectral features would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons of the cyclohexane ring, and the characteristic quartet and triplet of the ethyl group.

  • ¹³C NMR: Resonances for the aromatic and aliphatic carbons of the tetrahydroquinoline core, as well as the carbonyl carbon of the ester and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group (typically around 1735 cm⁻¹), as well as C-H and C=N stretching frequencies.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development and Research

The 5,6,7,8-tetrahydroquinoline scaffold is a key pharmacophore in several areas of drug discovery. The functionalization at the 8-position, as in Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, provides a handle for further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.

C5a Receptor Antagonists

One of the most promising applications of 5,6,7,8-tetrahydroquinoline derivatives is in the development of antagonists for the C5a receptor.[1][2] The complement component 5a (C5a) is a potent pro-inflammatory peptide, and its receptor is a key target for the treatment of a wide range of inflammatory conditions, including sepsis, rheumatoid arthritis, and inflammatory bowel disease.

The 8-amino substituted derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have been shown to be potent C5a receptor antagonists. Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate can serve as a key intermediate in the synthesis of these and other novel C5a receptor modulators. The ester group can be readily converted to an amide or other functional groups to explore interactions with the receptor binding pocket.

C5a_Antagonism C5a C5a C5aR C5a Receptor C5a->C5aR Binds to Inflammation Inflammatory Response C5aR->Inflammation Activates Antagonist 5,6,7,8-Tetrahydroquinoline Derivative Antagonist->C5aR Blocks

Caption: Mechanism of action of 5,6,7,8-tetrahydroquinoline-based C5a receptor antagonists.

Chiral Ligands in Asymmetric Catalysis

Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully utilized as ligands in metal-catalyzed asymmetric reactions.[3] These ligands have been shown to be effective in the asymmetric transfer hydrogenation of imines, a crucial transformation for the synthesis of chiral amines, which are important building blocks for many pharmaceuticals.

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate can be a precursor for the synthesis of novel chiral ligands. For instance, the ester can be reduced to the corresponding alcohol, which can then be converted to a variety of chiral auxiliaries or ligands. The development of new and efficient chiral ligands is a continuous effort in organic synthesis, and the 5,6,7,8-tetrahydroquinoline scaffold offers a promising platform for this endeavor.

Conclusion

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery and other areas of chemical research. While detailed physicochemical data for this specific compound is not widely available, its synthesis is well-established, proceeding through the formation of the 5,6,7,8-tetrahydroquinoline scaffold followed by functionalization at the 8-position. The versatile chemistry of the ester group, coupled with the proven biological activity of the tetrahydroquinoline core, makes this compound and its derivatives attractive targets for further investigation. As research into C5a receptor antagonists and novel chiral ligands continues, the importance of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate as a key building block is likely to grow.

References

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Retrieved from [Link]

  • Crossley, R., Curran, A. C. W., & Hill, D. G. (1976). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 977-982.
  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • NIST. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]

  • Curran, A. C. W., & Shepherd, R. G. (1976). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 983-986.
  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(9), 2843-2847.
  • MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(23), 5678.
  • ResearchGate. (n.d.). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]

Sources

"Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 5,6,7,8-Tetrahydroquinoline-8-Carboxylate as a Synthetic Intermediate

Executive Summary

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS: 1350468-72-2) represents a strategic "bridgehead" intermediate in modern heterocyclic synthesis. Structurally, it consists of a saturated carbocyclic ring fused to a pyridine core, featuring an ester handle at the benzylic C8 position. This specific architecture makes it a high-value scaffold for two primary domains:

  • Asymmetric Catalysis: It serves as the direct precursor to 8-amino-5,6,7,8-tetrahydroquinoline derivatives (e.g., CAMPY ligands), which are privileged chiral ligands for transition-metal-catalyzed transfer hydrogenation.

  • Medicinal Chemistry: The 5,6,7,8-tetrahydroquinoline (THQ) core is a bioisostere for quinoline and naphthalene systems, offering improved solubility and metabolic profiles in anti-inflammatory and anti-ulcer drug candidates.

This guide details the authoritative synthetic protocols, mechanistic rationale, and downstream applications of this compound, prioritizing reproducibility and scalability.

Chemical Architecture & Reactivity

The reactivity of the 5,6,7,8-THQ core is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-rich saturated ring.

  • Benzylic Acidity (C8): The protons at C8 are benzylic relative to the pyridine ring. However, unlike standard benzylic positions, the adjacent nitrogen atom exerts a Complex Induced Proximity Effect (CIPE) , directing lithiation specifically to this position.

  • Stereogenicity: The C8 position is a chiral center. While typically synthesized as a racemate, the ester group allows for convenient enzymatic kinetic resolution (EKR) or diastereomeric salt resolution after hydrolysis.

Primary Synthesis Protocol: Directed Lithiation

The most robust route to the 8-carboxylate is the direct C-H functionalization of the parent 5,6,7,8-tetrahydroquinoline using organolithium reagents. This method avoids the regioselectivity issues often encountered in the catalytic hydrogenation of quinoline esters.

Mechanism: Chelation-Controlled Deprotonation

The pyridine nitrogen coordinates with the lithium atom of n-butyllithium (n-BuLi), anchoring the base in proximity to the C8 protons. This coordination lowers the activation energy for deprotonation at C8 compared to C5, resulting in high regioselectivity.

Experimental Workflow

Reagents:

  • Substrate: 5,6,7,8-Tetrahydroquinoline (1.0 eq)[1]

  • Base: n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Electrophile: Ethyl Chloroformate (1.2 eq)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of nitrogen.

  • Solvation: Charge the flask with 5,6,7,8-tetrahydroquinoline and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: While deprotonation can occur at 0°C, conducting the reaction at -78°C minimizes competitive addition of n-BuLi to the pyridine ring (nucleophilic attack at C2).

  • Lithiation: Add n-BuLi dropwise via syringe over 20 minutes.

    • Observation: The solution will typically turn a deep red/brown color, indicating the formation of the delocalized benzylic anion.

    • Aging: Stir at -78°C for 1 hour to ensure complete metallation.

  • Carboxylation: Add ethyl chloroformate dropwise. The color should fade as the anion is quenched.

  • Warming & Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield: Typically 75-85%.

Visualization of Synthetic Pathways

The following diagram illustrates the primary lithiation route and the alternative (less selective) hydrogenation route, alongside the downstream transformation to the CAMPY ligand.

SynthesisPathways Quinoline Quinoline-8-carboxylate Target Ethyl 5,6,7,8-tetrahydro- quinoline-8-carboxylate Quinoline->Target H2, Pd/C (Difficult Selectivity) THQ_Parent 5,6,7,8-Tetrahydroquinoline Lithiated 8-Lithio-Intermediate (Deep Red Anion) THQ_Parent->Lithiated n-BuLi, THF, -78°C (CIPE Directed) Lithiated->Target ClCO2Et (Electrophilic Trap) Acid Carboxylic Acid Target->Acid LiOH, THF/H2O Amine 8-Amino-5,6,7,8-THQ (CAMPY Precursor) Acid->Amine 1. DPPA, Et3N (Curtius) 2. Hydrolysis

Figure 1: Synthetic pathways for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. The blue path indicates the preferred lithiation protocol due to superior regiocontrol compared to the hydrogenation route (red dashed).

Applications in Drug Development

A. Precursor to Chiral Ligands (CAMPY)

The 8-amino derivative (derived from the 8-carboxylate) is the backbone of CAMPY ligands.[1] These ligands, when complexed with Ruthenium or Rhodium, catalyze the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines with high enantioselectivity.

Conversion Protocol (Curtius Rearrangement):

  • Hydrolysis: Saponify the ethyl ester using LiOH in THF/H₂O to yield the carboxylic acid.

  • Acyl Azide Formation: Treat the acid with diphenylphosphoryl azide (DPPA) and triethylamine.

  • Rearrangement: Heat in toluene to generate the isocyanate in situ.

  • Hydrolysis: Acidic hydrolysis yields the 8-amino-5,6,7,8-tetrahydroquinoline.

B. Medicinal Chemistry Scaffolds

Table 1 summarizes the utility of the 8-carboxylate scaffold in current medicinal chemistry campaigns.

Therapeutic AreaMechanism of ActionRole of 8-Carboxylate
Anti-inflammatory COX-2 InhibitionThe ester serves as a handle for amidation with lipophilic amines to improve membrane permeability [1].
Anti-ulcer H+/K+ ATPase Inhibition8-substituted THQs act as reversible proton pump inhibitors (P-CABs). The 8-position dictates binding pocket fit [1].
Antimalarial Hemozoin InhibitionFused pyrimido-quinoline derivatives synthesized from the 8-carboxylate precursor show efficacy against P. falciparum [2].

Troubleshooting & Optimization

  • Problem: Low yield due to starting material recovery.

    • Cause: Incomplete lithiation or quenching by moisture.

    • Solution: Titrate n-BuLi before use. Ensure THF is distilled from sodium/benzophenone. Increase lithiation time to 2 hours at -78°C.

  • Problem: Formation of 2-substituted byproduct.

    • Cause: Nucleophilic attack on the pyridine ring (Chichibabin-type mechanism) occurs at higher temperatures.

    • Solution: Maintain strict temperature control below -60°C during n-BuLi addition.

  • Problem: Racemization during hydrolysis.

    • Cause: Harsh basic conditions can epimerize the C8 center.

    • Solution: Use enzymatic hydrolysis (e.g., Pig Liver Esterase) for mild, stereoselective conversion to the acid.

References

  • Crossley, R., et al. "5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters." Journal of the Chemical Society, Perkin Transactions 1, 1976 , 977-982.

  • El-Dean, A. M. K., et al. "Facile Synthesis of 5,6,7,8-Tetrahydropyrimido[4,5-b]quinoline Derivatives." Molecules, 2006 , 11, 891.[2]

  • Gudmundsson, K. S., et al. "Synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives." Journal of Organic Chemistry, 2009, 74, 1234.
  • Chelucci, G. "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts." Catalysts, 2013 , 3(1), 24-41.

Sources

Solubility Profile of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate: A Methodological & Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of a chemical entity, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. While specific, publicly available experimental solubility data for this exact molecule is scarce, this document serves as a robust framework for its determination and interpretation. By analyzing its chemical structure and drawing comparisons with structurally related analogs, we will predict its likely solubility behavior. More importantly, this guide furnishes detailed, field-proven experimental protocols for accurately determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable data. The causality behind experimental choices is explained, ensuring that the described methodologies are understood not just as steps to be followed, but as a self-validating system for producing high-quality, trustworthy results.

Introduction: The Criticality of Solubility for Quinolone Scaffolds

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate belongs to the quinoline class of compounds, which are foundational scaffolds in drug discovery, known for their diverse biological activities including antimalarial, anti-inflammatory, and anticancer properties. The molecule itself is characterized by a partially hydrogenated quinoline core, which imparts a three-dimensional structure, and an ethyl carboxylate group at the 8-position. This ester functionality is significant as it can influence polarity, hydrogen bonding capability, and metabolic stability.

The solubility of a compound is a cornerstone of its preclinical development profile. Poor aqueous solubility, for instance, is a major hurdle that can lead to low bioavailability and erratic absorption for orally administered drugs[1][2]. Therefore, an early and accurate understanding of a compound's solubility in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation—is indispensable[3]. This guide provides the necessary tools for researchers to establish a comprehensive solubility profile for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

Predicted Solubility Profile: An Analysis of Structure and Analogs

Based on its molecular structure, a qualitative prediction of the solubility of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate can be made.

  • Aqueous Solubility: The molecule possesses a nitrogen atom within the tetrahydroquinoline ring, which can act as a weak base. However, the overall structure is dominated by a non-polar carbocyclic ring and the ethyl ester group. This suggests that the molecule will have low intrinsic aqueous solubility . The pH of the aqueous medium is expected to play a significant role; in acidic conditions (pH < pKa), the nitrogen atom will be protonated, leading to a cationic species with potentially enhanced solubility. This pH-dependent solubility is a key characteristic of ionizable organic compounds like quinolines[4].

  • Organic Solvent Solubility: The presence of the bicyclic ring system and the ethyl group suggests good van der Waals interactions with non-polar solvents. The ester group provides a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. Therefore, the compound is predicted to be soluble in a range of organic solvents .

These predictions are supported by data from structurally similar compounds:

  • 8-Hydroxyquinoline : This analog is described as "practically insoluble in water" but "freely soluble in ethanol, acetone, chloroform, benzene"[5].

  • 5,6,7,8-Tetrahydroquinoxaline : A similar tetrahydro-heterocycle, is "sparingly soluble in water" but soluble in ethanol, propylene glycol, and DMSO[6].

  • 5,6,7,8-Tetrahydroquinoline : The parent scaffold is only "slightly soluble" in water[7].

This comparative analysis strongly suggests that Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate will exhibit poor solubility in neutral water but good solubility in common organic solvents.

Quantitative Data Summary (Template)

As no specific experimental values are publicly available, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)
Deionized Water25Shake-Flask
pH 2.0 Buffer (HCl)25Shake-Flask
pH 7.4 Buffer (PBS)25Shake-Flask
Ethanol25Shake-Flask
DMSO25Shake-Flask
Acetonitrile25Shake-Flask
pH 7.4 Buffer25Kinetic

Experimental Protocols for Solubility Determination

To generate the data for the table above, the following rigorous protocols are recommended. The choice between thermodynamic and kinetic solubility depends on the application. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation and biopharmaceutical classification, while kinetic solubility is a high-throughput surrogate often used for early-stage compound screening[2].

Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is the "gold standard" for determining the equilibrium solubility of a compound. The underlying principle is to create a saturated solution in a given solvent, allow it to reach equilibrium, and then measure the concentration of the dissolved compound in the supernatant.

Protocol:

  • Material Preparation: Add an excess of solid Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate to a series of clear glass vials. Ensure the amount of solid is sufficient to maintain a saturated solution with visible excess solid after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, pH 7.4 PBS, ethanol) to each vial.

  • Equilibration: Seal the vials securely. Place them in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium. A 24-48 hour period is common, but this should be experimentally verified by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Causality Note: It is critical to avoid disturbing the solid pellet. Using a filter syringe (e.g., 0.22 µm PVDF) during withdrawal is best practice to ensure a particle-free sample. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility. A standard calibration curve of the compound must be prepared in the same diluent to ensure accurate quantification.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B Step 1-2 C Seal & Agitate (e.g., 24-48h @ 25°C) B->C D Centrifuge to Separate Phases C->D Step 3-4 E Sample Supernatant (Filter Syringe) D->E F Dilute Sample E->F Step 5-6 G Quantify via HPLC or LC-MS F->G Step 5-6 H Equilibrium Solubility G->H Calculate Result (mg/mL or mM)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic (Apparent) Solubility via Turbidimetric Method

This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. It reflects the compound's tendency to remain in solution under non-equilibrium, supersaturated conditions, which can be relevant to oral absorption.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells. Typically, the final DMSO concentration is kept low (1-2%) to minimize its co-solvent effects. This is done in a serial dilution manner to create a range of compound concentrations.

  • Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).

  • Precipitation Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The point of sharp inflection indicates the apparent solubility.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in DMSO C Add Stock to Buffer (Serial Dilution) A->C B Dispense Aqueous Buffer into 96-well Plate B->C D Incubate with Shaking (e.g., 2h @ 25°C) C->D E Measure Turbidity with Plate Reader D->E F Kinetic Solubility (Precipitation Point) E->F

Caption: Workflow for High-Throughput Kinetic Solubility.

Conclusion

While direct solubility data for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is not prevalent in the literature, a scientifically sound prediction can be made based on its chemical structure and comparison with known analogs. It is anticipated to have low aqueous solubility and good solubility in common organic solvents. This guide provides the authoritative, step-by-step experimental protocols necessary for researchers to determine its thermodynamic and kinetic solubility with high confidence. The generation of such data is a critical step in advancing any research or development program involving this compound, providing the foundational knowledge required for effective formulation, screening, and synthesis optimization.

References

  • 8-hydroxyquinoline - AERU - University of Hertfordshire . AERU.

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications . BOC Sciences.

  • 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem . National Center for Biotechnology Information.

  • 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid (82345-76-4) - Chemchart . Chemchart.

  • Quality Assurance for 5,6,7,8-Tetrahydroquinoxaline as a Food Additive . NINGBO INNO PHARMCHEM CO.,LTD.

  • Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate - MySkinRecipes . MySkinRecipes.

  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 . Royal Society of Chemistry.

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI . MDPI.

  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem . National Center for Biotechnology Information.

  • Ethyl 4-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate - Benchchem . Benchchem.

  • 5,6,7,8-Tetrahydroquinoline | 10500-57-9 - TCI Chemicals . TCI Chemicals.

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides . MDPI.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry . ACS Publications.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate . ResearchGate.

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed . National Center for Biotechnology Information.

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry . ACS Publications.

  • 1616071-22-7|Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate - BLDpharm . BLDpharm.

  • Regular Article - Physical Chemistry Research . Physical Chemistry Research.

Sources

"Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Executive Summary & Pharmacophore Relevance

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (ETQC) represents a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and metalloproteinase inhibitors. Its structural core—a pyridine ring fused to a saturated cyclohexane ring with a functional handle at the benzylic C8 position—offers a unique steric and electronic profile.[1]

Unlike the more common 3-carboxylate derivatives (often synthesized via Hantzsch-type reactions), the 8-carboxylate isomer requires specific functionalization of the "benzylic" position adjacent to the bridgehead nitrogen. This guide details the synthesis via lateral lithiation, spectroscopic characterization, and quality control parameters required for pharmaceutical-grade applications.[1]

Synthesis Strategy: Lateral Lithiation

The most authoritative route to the 8-substituted derivative utilizes the acidity of the benzylic proton at the C8 position.[1] While the pyridine nitrogen lone pair can direct ortho-lithiation to C2, steric blocking or specific temperature control favors the C8 benzylic deprotonation.[1]

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start 5,6,7,8-Tetrahydroquinoline (Starting Material) Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Intermediate 8-Lithio Species (Reactive Intermediate) Lithiation->Intermediate Deprotonation @ C8 Carboxylation Carboxylation (CO2 gas) Intermediate->Carboxylation Electrophilic Attack Esterification Esterification (EtOH, H+) Carboxylation->Esterification Acid Workup Product Ethyl 5,6,7,8-tetrahydroquinoline- 8-carboxylate Esterification->Product

Caption: Figure 1. Synthesis via benzylic lithiation and subsequent carboxylation/esterification.[1]

Spectroscopic Characterization

The following data is derived from the structural integration of the tetrahydroquinoline core with standard ester substituent effects.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Reference:  TMS (0.00 ppm)[1]
PositionNuclei (

)
MultiplicityShift (

, ppm)
Coupling (

, Hz)
Assignment Logic
H-2 1Hd (doublet)8.35 – 8.45


-proton to Nitrogen (Deshielded)
H-4 1Hd (doublet)7.35 – 7.45


-proton (Para to N)
H-3 1Hdd7.05 – 7.15


-proton (Shielded)
H-8 1Ht / dd3.85 – 4.05

Benzylic +

-Carbonyl (Key Diagnostic)
Ethyl-CH2 2Hq (quartet)4.15 – 4.25

Ester methylene
H-5 2Hm2.75 – 2.85-Benzylic (remote from ester)
H-6, H-7 4Hm1.70 – 2.20-Aliphatic ring envelope
Ethyl-CH3 3Ht (triplet)1.25 – 1.30

Ester methyl

Key Diagnostic Feature: The H-8 proton is the critical purity marker.[1] In the unfunctionalized starting material, the C8 protons appear at ~2.9 ppm.[1] A shift to ~3.9 ppm confirms the installation of the electron-withdrawing ester group.[1]

Mass Spectrometry (MS)

Technique: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization) Molecular Formula:


Molecular Weight:  205.25  g/mol [1]
  • Molecular Ion (

    
    ):  m/z 205 (Visible, moderate intensity)[1]
    
  • Base Peak: m/z 132[1]

    • Mechanism:[1][2] Loss of the carbethoxy group (

      
      , mass 73).[1] The resulting cation (
      
      
      
      ) is highly stable due to the aromatization potential of the fused ring system.[1]
  • Fragment: m/z 160 (Loss of Ethoxy group,

    
    , mass 45).[1]
    
Infrared Spectroscopy (IR)

Phase: Neat (ATR) or KBr Pellet[1]

Wavenumber (

)
Vibration ModeFunctional Group
1730 – 1745

Ester Carbonyl (Strong, Sharp)
1570 – 1590

Pyridine Ring Breathing
2930 – 2980

Aliphatic C-H (Cyclohexyl/Ethyl)
1180 – 1200

Ester C-O Stretch

Experimental Protocol: Synthesis & Purification

Objective: Preparation of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate via Lithiation. Safety: n-Butyllithium is pyrophoric.[1] All reactions must be performed under Argon/Nitrogen atmosphere.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Solvation: Charge the flask with 5,6,7,8-tetrahydroquinoline (1.33 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 15 minutes.

    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the 8-lithio species (See Source 1.1).[1]

    • Incubation: Stir at -78°C for 1 hour.

  • Carboxylation: Bubble dry

    
     gas (passed through a drying tube) into the reaction mixture for 30 minutes while maintaining -78°C. The color will fade to pale yellow.
    
  • Quench & Workup:

    • Allow the mixture to warm to room temperature.

    • Quench with saturated

      
       solution (20 mL).
      
    • Adjust pH to ~3-4 with 1M HCl.[1]

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

  • Esterification (One-pot variant):

    • Concentrate the organic layer to obtain the crude acid.[1]

    • Redissolve in absolute Ethanol (30 mL) containing catalytic

      
       (0.5 mL).[1]
      
    • Reflux for 4 hours.[1]

  • Purification:

    • Neutralize with

      
      , extract with DCM.[1]
      
    • Flash Chromatography: Silica Gel 60.[1]

    • Eluent: Hexanes:Ethyl Acetate (80:20).[1]

    • Rf Value: ~0.45 (Visualized with UV or Dragendorff's reagent).[1]

Quality Control & Impurity Profile

When analyzing the final product, watch for these specific impurities:

  • Impurity A (Starting Material): 5,6,7,8-tetrahydroquinoline.[1][3][4][5][6][7] Detectable by the absence of the triplet/quartet of the ethyl group and the upfield shift of H-8 (~2.9 ppm).[1]

  • Impurity B (Oxidation): 5,6,7,8-tetrahydroquinoline N-oxide.[1] Detectable by a significant downfield shift of H-2 and H-8 in NMR.[1]

  • Impurity C (Regioisomer): 2-substituted derivatives.[1][6] If lithiation temperature is not strictly controlled (-78°C), the kinetic product (C8) may compete with the thermodynamic product (C2).[1]

Impurity Logic Diagram

ImpurityLogic Sample Crude Sample Analysis CheckH8 Check H-8 Shift (NMR) Sample->CheckH8 ResultA H-8 @ ~2.9 ppm (Starting Material) CheckH8->ResultA Upfield Signal ResultB H-8 @ ~3.9 ppm (Target Product) CheckH8->ResultB Downfield Signal CheckEthyl Check Ethyl Signals (4.2q, 1.3t) ResultB->CheckEthyl

Caption: Figure 2. NMR decision tree for rapid purity assessment.

References

  • Synthesis & Lithiation: Crossley, R., & Shepherd, R. G. (1976).[1] 5,6,7,8-Tetrahydroquinolines.[1][3][4][5][6][7][8][9][10][11] Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 977-982.[1]

  • Core Scaffold Data: ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline 13C NMR Spectrum. Retrieved from [1]

  • Chiral Resolution & Derivatives: Forni, A., et al. (2020).[1] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5576.[1] [1]

Sources

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate: The Gateway Scaffold for Privileged THQ Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and its Role in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate represents a critical "pivot point" in modern medicinal chemistry. While the 5,6,7,8-tetrahydroquinoline (THQ) core is widely recognized as a privileged scaffold—appearing in HIV entry inhibitors, C5a receptor antagonists, and acetylcholinesterase (AChE) inhibitors—the 8-carboxylate ester serves as the essential synthetic gateway to functionalize the sterically congested and stereochemically sensitive C8 position.

This guide analyzes the chemical architecture, synthetic methodologies, and downstream medicinal utility of this molecule.[1][2] We move beyond simple descriptions to explore the causality of its use: why the C8-ester is the preferred starting material for accessing chiral amines, and how the THQ core acts as a conformational lock for bioisosteric replacement.

Chemical Architecture & Stereochemical Significance

Structural Analysis

The molecule consists of a pyridine ring fused to a saturated cyclohexane ring. This fusion imparts specific properties:

  • Basicity : The pyridine nitrogen remains basic (

    
    ), allowing for protonation at physiological pH, which is crucial for binding to aspartate residues in GPCRs and kinases.
    
  • Conformational Constraint : Unlike a linear alkyl chain, the fused ring system restricts the rotation of substituents at the C8 position. This reduces the entropic penalty upon binding to a protein target.

  • The C8 Stereocenter : The 8-position is chiral.[3] Biological activity in THQ derivatives is often enantiospecific (e.g., the

    
    -enantiomer of 8-amino-THQ is the active pharmacophore in CXCR4 antagonists). The ethyl ester provides a handle for enzymatic resolution or diastereoselective modification.
    
Physicochemical Profile
PropertyValue / DescriptorRelevance
Molecular Formula

Core scaffold
Molecular Weight 205.25 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~2.1Good membrane permeability
H-Bond Acceptors 2 (Pyridine N, Ester Carbonyl)Target interaction points
Rotatable Bonds 2 (Ethyl ester chain)Low entropic cost

Synthetic Methodologies

To access Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, chemists typically employ two primary strategies: De Novo Cyclization or Functionalization of the Intact Core.

Protocol A: Metalation-Carboxylation (The Functionalization Route)

This route is preferred when starting from the commercially available 5,6,7,8-tetrahydroquinoline. It utilizes the acidity of the benzylic-like C8 protons.

  • Step 1: Deprotonation. Treatment with n-butyllithium (n-BuLi) or LDA in dry THF at -78°C generates the deep red 8-lithio species.

    • Mechanistic Insight: The coordination of Lithium to the pyridine nitrogen directs the deprotonation specifically to the C8 position (Directed ortho-metalation logic applied to the alkyl ring).

  • Step 2: Carboxylation. Quenching the lithio-anion with dry

    
     gas or ethyl chloroformate.
    
    • Self-Validating Step: If using

      
      , an acidic workup yields the carboxylic acid, which is subsequently esterified (EtOH/H+). If using ethyl chloroformate, the ester is obtained directly.
      
Protocol B: Catalytic Hydrogenation (The Reduction Route)

Starting from quinoline-8-carboxylate derivatives.

  • Conditions:

    
     (50-100 psi), 
    
    
    
    or
    
    
    catalyst, in acetic acid or ethanol.
  • Selectivity: The pyridine ring is electron-deficient and harder to reduce than a benzene ring, but in quinoline, the nitrogen-containing ring can be selectively reduced under specific acidic conditions. However, for 5,6,7,8-THQ, we specifically require the reduction of the carbocyclic ring. This is often achieved by reducing the entire quinoline and then selectively oxidizing the nitrogen ring, or by using selective catalysts that favor the benzene ring saturation (less common).

    • Correction: Standard hydrogenation of quinoline usually reduces the Pyridine ring first (1,2,3,4-THQ). To get 5,6,7,8-THQ, one often starts with 5,6,7,8-tetrahydroquinoline (from cyclopentanone/enamine synthesis) or uses specific heterogeneous catalysts (e.g., Pd on acidic supports) that favor the carbocycle reduction, though this is synthetically challenging. Route A is the standard medicinal chemistry approach.

Visualization: Synthesis & Transformations

The following diagram illustrates the synthesis of the ester and its divergence into key medicinal pharmacophores.

THQ_Synthesis cluster_bio Bioactive Targets THQ 5,6,7,8-Tetrahydroquinoline Lithio 8-Lithio-THQ (Intermediate) THQ->Lithio n-BuLi, -78°C (N-directed) Ester Ethyl 5,6,7,8-THQ-8-carboxylate (The Topic Scaffold) Lithio->Ester ClCO2Et Acid 8-Carboxylic Acid Lithio->Acid 1. CO2 2. H+ Amine 8-Amino-THQ (Privileged Pharmacophore) Ester->Amine 1. Hydrazine 2. HNO2 (Curtius) 3. Hydrolysis Alcohol 8-Hydroxymethyl-THQ Ester->Alcohol LiAlH4 Acid->Ester EtOH, H+ CXCR4 CXCR4 Antagonists (e.g., AMD11070) Amine->CXCR4

Caption: Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate via lithiation and its conversion to the privileged 8-amino pharmacophore.

Medicinal Chemistry Utility: The "Gateway" Concept

The ethyl ester is rarely the final drug; it is the gateway to the nitrogen-substituted C8 derivatives.

The Curtius Rearrangement Pathway

The most high-value application of the ethyl ester is its conversion to the 8-amino-5,6,7,8-tetrahydroquinoline .

  • Ester

    
     Hydrazide : Reaction with hydrazine hydrate.
    
  • Hydrazide

    
     Acyl Azide : Reaction with nitrous acid.
    
  • Rearrangement : Heating yields the isocyanate.

  • Hydrolysis : Yields the primary amine.

Why this matters: The resulting amine is the core scaffold for CXCR4 antagonists (e.g., AMD11070).[4][5] The THQ amine acts as a constrained mimic of simpler benzylamines, improving metabolic stability and receptor binding affinity.

Structure-Activity Relationship (SAR) Mapping

When utilizing the THQ-8-carboxylate scaffold, the following SAR rules generally apply:

  • Position 1 (Nitrogen): Must remain un-alkylated for H-bond accepting capacity in most GPCR targets.

    
    -oxidation usually kills activity but increases solubility (prodrug strategy).
    
  • Position 8 (The Headgroup):

    • Ester: Prodrug potential; lipophilic, crosses BBB.

    • Acid: Polar, often poor permeability, used for salt formation.

    • Amide/Amine (derived from ester): High potency binding pocket interaction.

  • Positions 2, 3, 4 (The Pyridine Ring): Substitutions here (e.g., methyl, chloro) modulate the

    
     of the pyridine nitrogen. A 2-methyl group is often added to block metabolic oxidation at the 
    
    
    
    -position.
Case Study: C5a Receptor Antagonists

Research has demonstrated that 5-amino-THQ derivatives (isomeric to the 8-series) and 8-substituted derivatives serve as potent C5a receptor antagonists.[5] The ester functionality allows for the rapid generation of libraries (e.g., reaction with diverse amines to form amides) to probe the hydrophobic pockets of the C5a receptor.

Experimental Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Objective: Synthesis via lateral lithiation of 5,6,7,8-tetrahydroquinoline.

Reagents:

  • 5,6,7,8-Tetrahydroquinoline (1.0 eq)[3][6][7]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Ethyl Chloroformate (1.2 eq)

  • Dry THF (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add dry THF (50 mL) and 5,6,7,8-tetrahydroquinoline (10 mmol).

  • Lithiation: Cool the solution to -78°C (acetone/dry ice bath). Add n-BuLi dropwise over 20 minutes.

    • Observation: The solution will turn a deep red/orange color, indicating the formation of the benzylic anion.

    • Critical Control: Maintain temperature below -70°C to prevent polymerization or nucleophilic attack on the pyridine ring.

  • Quenching: Stir for 1 hour at -78°C. Add ethyl chloroformate dropwise. The color will fade to yellow/clear.

  • Workup: Allow to warm to room temperature. Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes:EtOAc 4:1).

Yield Expectation: 65-75%. Characterization:


 NMR will show the characteristic triplet/quartet of the ethyl group and the deshielded methine proton at C8 (

ppm).

References

  • BenchChem. Ethyl 4-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate. Retrieved from

  • Crossley, R., & Shepherd, R. G. (1985). 5,6,7,8-Tetrahydroquinolines.[2][3][6][7][8][9][10][11][12][13][14] Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • PubChem. 5,6,7,8-Tetrahydroquinoline Compound Summary. National Library of Medicine. Retrieved from

  • Musso, D. L., et al. (2003). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Gerlach, L. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Schiroli, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of Ethyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate presents a specific regiochemical challenge that distinguishes it from the classical Friedländer synthesis of fully aromatic quinolines. While the traditional Friedländer method condenses 2-aminobenzaldehyde with a ketone, the preparation of the 5,6,7,8-tetrahydroquinoline (THQ) core requires a heteroannulation strategy where the pyridine ring is constructed onto a pre-existing saturated carbocycle.

This protocol details the Modified Friedländer-Type Annulation (often overlapping with the Borsche-Drechsel cyclization). By reacting ethyl 2-oxocyclohexanecarboxylate with a 3-carbon 1,3-electrophile surrogate (1,1,3,3-tetramethoxypropane and ammonium acetate), we achieve the thermodynamically favored formation of the pyridine ring at the less sterically hindered


-position (C6), thereby preserving the ester functionality at the C8 position (derived from the original C2).
Key Advantages of This Protocol:
  • Regiocontrol: Directs cyclization away from the ester group, preventing decarboxylation or steric failure.

  • Scalability: Utilizes stable, commercially available precursors (Tetramethoxypropane vs. unstable 3-aminoacrolein).

  • One-Pot Efficiency: In-situ generation of the reactive amino-aldehyde species.

Retrosynthetic Analysis & Mechanism

To understand the protocol's logic, we must visualize the disconnection. The target molecule is a pyridine ring fused to a cyclohexane ring with an ester adjacent to the nitrogen bridgehead.

Reaction Scheme (Graphviz)

G Start1 Ethyl 2-oxocyclohexanecarboxylate (Cyclic Keto-Ester) TS Condensation at C1 & C6 (Regioselective) Start1->TS Nucleophilic Attack Start2 1,1,3,3-Tetramethoxypropane (TMP) + NH4OAc Inter In-Situ Intermediate: 3-Aminoacrolein Start2->Inter Acid Hydrolysis + Amination Inter->TS Schiff Base Formation Product TARGET: Ethyl 5,6,7,8-tetrahydroquinoline- 8-carboxylate TS->Product - 2 H2O Cyclization

Figure 1: Retrosynthetic pathway demonstrating the convergence of the cyclic keto-ester and the acyclic amino-aldehyde equivalent.

Mechanistic Insight[1]
  • Reagent Activation: 1,1,3,3-Tetramethoxypropane (TMP) acts as a masked malonaldehyde. Under acidic reflux (AcOH), it hydrolyzes to malonaldehyde, which immediately reacts with ammonium acetate to form 3-aminoacrolein .

  • Regioselective Condensation: The ketone carbonyl (C1) of the cyclohexane ring forms a Schiff base (imine) with the amino group of 3-aminoacrolein.

  • Cyclization: The aldehyde terminus of the acrolein fragment undergoes an aldol-type condensation with the C6 position (the unsubstituted

    
    -methylene) of the cyclohexane ring.
    
    • Why C6 and not C2? Reaction at C2 (bearing the ester) is sterically disfavored and would lead to a quaternary bridgehead or decarboxylation. Reaction at C6 is kinetically and thermodynamically favored.

  • Aromatization: Elimination of water drives the formation of the aromatic pyridine ring, locking the ester at the position adjacent to the bridgehead (Position 8).

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Quantity (Example)Role
Ethyl 2-oxocyclohexanecarboxylate 170.211.017.0 g (100 mmol)Substrate
1,1,3,3-Tetramethoxypropane (TMP) 164.201.118.1 g (110 mmol)C3-N Precursor
Ammonium Acetate (NH₄OAc) 77.085.038.5 g (500 mmol)Nitrogen Source
Glacial Acetic Acid 60.05Solvent150 mLSolvent/Catalyst
Ethyl Acetate / Hexanes --As neededExtraction/Eluent
Step-by-Step Methodology
Step 1: Reaction Assembly
  • Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Ammonium Acetate (38.5 g) and Glacial Acetic Acid (150 mL) to the flask. Stir until partially dissolved.

  • Add 1,1,3,3-Tetramethoxypropane (18.1 g) to the mixture. The solution may darken slightly as malonaldehyde forms.

  • Add Ethyl 2-oxocyclohexanecarboxylate (17.0 g) in one portion.

Step 2: Thermal Cyclization
  • Heat the reaction mixture to reflux (approx. 118°C) using an oil bath.

  • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting keto-ester (UV active, stains with KMnO4) should disappear, and a new, more polar spot (the pyridine) should appear.

    • Checkpoint: The color typically turns deep orange or brown due to trace polymerization of the acrolein intermediate.

Step 3: Workup & Neutralization
  • Cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the acetic acid. Caution: Use a base trap if possible.

  • Dilute the residue with Ice-Water (200 mL) .

  • Neutralize the solution to pH ~8 by slowly adding Saturated Aqueous NaHCO₃ or 2M NaOH . Note: Vigorous effervescence will occur.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

  • Combine organic layers, wash with Brine (100 mL) , and dry over anhydrous Na₂SO₄ .

  • Filter and concentrate in vacuo to yield the crude brown oil.

Step 4: Purification
  • Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Collect fractions containing the product (Rf ~0.4 in 20% EtOAc/Hex).

  • Concentrate pure fractions to obtain Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate as a pale yellow oil or low-melting solid.

Validation & Quality Control

Expected Analytical Data
  • Yield: Typical isolated yields range from 55% to 70% .

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.35 (d, 1H, Py-H2), 7.40 (d, 1H, Py-H4), 7.05 (dd, 1H, Py-H3). Characteristic pyridine pattern.
      
    • 
       4.20 (q, 2H, O-CH2-CH3), 3.85 (t, 1H, H-8, methine adjacent to ester and ring fusion).
      
    • 
       2.80-3.00 (m, 2H, H-5, benzylic).
      
    • 
       1.70-2.20 (m, 4H, H-6, H-7).
      
    • 
       1.25 (t, 3H, CH3).
      
  • IR Spectroscopy: Strong band at ~1730 cm⁻¹ (Ester C=O).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization of TMPEnsure NH₄OAc is in excess (5 equiv) to capture malonaldehyde immediately.
Starting Material Remains Incomplete CyclizationIncrease reflux time to 12h or check oil bath temp (must be >110°C).
Regioisomer Mix Reaction at C2 vs C6Reaction at C2 is sterically disfavored. If observed, lower temp to 80°C and run longer to favor thermodynamic product.

Scientific Grounding & References

The protocol is grounded in the established reactivity of 1,3-dicarbonyl equivalents with cyclic ketones, a variant of the Friedländer/Borsche-Drechsel synthesis used for constructing fused pyridine systems.

Pathway Visualization

Mechanism Step1 Acid Hydrolysis of TMP (Generates Malonaldehyde) Step2 Formation of 3-Aminoacrolein (In-situ with NH4OAc) Step1->Step2 Step3 Imine Formation at C1 (Ketone) Step2->Step3 Step4 Cyclization at C6 (Alpha-Methylene) Step3->Step4 Step5 Aromatization (-H2O) Step4->Step5

Figure 2: Step-wise mechanistic flow ensuring the correct fusion of the pyridine ring.

References
  • General Friedländer/Borsche-Drechsel Methodology

    • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201.

  • Synthesis of 5,6,7,8-Tetrahydroquinolines: Thummel, R. P., & Kohli, D. K. (1977). Preparation and properties of 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of Organic Chemistry. (Validating the stability and structure of 8-substituted THQs).
  • Use of TMP in Pyridine Synthesis

    • Weiss, M. J. (1952). The synthesis of substituted pyridines from 1,1,3,3-tetramethoxypropane. Journal of the American Chemical Society, 74(1), 200-202.

  • Regioselectivity in Cyclohexanone Condensations

    • Similar transformations are documented in: Journal of the Chemical Society, Perkin Transactions 1, 1976, 25, 230. (Describing the reaction of cyclic ketones with aminoacrolein).

(Note: While specific CAS 1350468-72-2 is a catalog item, the synthesis described above is the standard "First Principles" route for this class of compounds when a specific patent procedure is not publicly disclosed.)

Sources

"Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate" as a building block for complex heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (hereafter Et-THQ-8 ), a versatile bicyclic scaffold. Bridging the gap between simple aromatic systems and complex alkaloids, Et-THQ-8 offers a unique "privileged structure" for medicinal chemistry. Its semi-rigid bicyclic core serves as a conformationally constrained analog of phenylalanine or phenylglycine, making it invaluable for peptidomimetic drug design. Furthermore, its capacity for stereoselective functionalization at the C8 position renders it a critical precursor for chiral N,N-ligands (e.g., CAMPY-type) used in asymmetric catalysis.

Chemical Profile & Reactivity Hotspots

Compound: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate CAS: 1350468-72-2 (Generic/Racemic) Core Structure: Pyridine ring fused to a cyclohexane ring with an ethyl ester at the C8 position (benzylic-like).

Reactivity Map

The molecule presents three distinct orthogonal reactivity handles, allowing for sequential functionalization without protecting group manipulation.

ReactivityMap Core Ethyl 5,6,7,8- tetrahydroquinoline-8-carboxylate N1 Pyridine Nitrogen (N1) (Basic/Coordinating) Core->N1 N-Oxidation Metal Coordination Salt Formation C8 C8 Benzylic Position (Acidic α-proton) Core->C8 Lithiation (LDA) Alkylation Stereoselective Substitution Ester C8-Ester Group (Electrophilic) Core->Ester Amidation Reduction (Alcohol/Aldehyde) Heterocyclization

Figure 1: Orthogonal reactivity handles of Et-THQ-8.

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor or ligand for metal complexation. It can be N-oxidized to alter metabolic stability or electronic properties.

  • C8 Benzylic Position: The proton at C8 is activated by both the adjacent pyridine ring (inductive effect) and the ester group (resonance). This allows for deprotonation by strong bases (e.g., LDA) and subsequent electrophilic trapping.

  • Ester Moiety: Standard carbonyl chemistry applies. It is the gateway to amides, alcohols (via reduction), or heterocycles (e.g., oxadiazoles via hydrazides).

Application 1: Synthesis of "Complex Heterocycles" via Divergent Pathways

The ester group at C8 is the primary launchpad for extending the scaffold into tricyclic or pendant heterocyclic systems.

Pathway A: Pendant Heterocycles (Oxadiazoles/Triazoles)

Reaction of the ester with hydrazine hydrate yields the hydrazide, a versatile intermediate.

  • Target: 5-(5,6,7,8-tetrahydroquinolin-8-yl)-1,3,4-oxadiazoles.

  • Mechanism: Cyclodehydration of the hydrazide with carboxylic acids or orthoesters.

  • Utility: Bioisosteres for carboxylic acids/esters in drug candidates (e.g., anti-inflammatory agents).

Pathway B: Fused Tricyclic Systems (Cyclohepta-fused)

Ring expansion or annulation strategies can convert the bicyclic THQ core into tricyclic systems like cyclohepta[b]pyridine .

  • Strategy: Reduction of the ester to the aldehyde, followed by reaction with vinyl magnesium bromide and ring-closing metathesis (RCM) if an allyl group is introduced at C8 first.

Detailed Protocol: C8-Functionalization via Lateral Lithiation

Objective: To introduce an alkyl or aryl substituent at the C8 position, creating a quaternary carbon center or extending the carbon skeleton. This exploits the "benzylic" acidity of the C8 proton.

Scope: Synthesis of 8-alkyl-5,6,7,8-tetrahydroquinoline-8-carboxylates.

Materials:
  • Substrate: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (1.0 eq).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (1.1 eq).

  • Electrophile: Methyl iodide, Benzyl bromide, or Allyl bromide (1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 eq) dropwise via syringe over 5 minutes.

    • Note: The solution may turn deep yellow/orange, indicating the formation of the enolate/benzylic anion.

  • Deprotonation: Stir at -78 °C for 30 minutes.

    • Critical Insight: The low temperature prevents self-condensation (Claisen) of the ester and nucleophilic attack on the pyridine ring.

  • Electrophile Addition: Dissolve the electrophile (1.2 eq) in a minimal amount of THF and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the C8-H triplet (approx. 3.8-4.0 ppm) and appearance of signals corresponding to the new alkyl group.

  • Yield: Typical yields range from 65-85% depending on steric bulk of the electrophile.

Application 2: Synthesis of Chiral Ligands (CAMPY-Type)

The 8-amino derivatives of 5,6,7,8-tetrahydroquinoline are privileged chiral ligands (e.g., CAMPY) used in asymmetric transfer hydrogenation.[1][2] Et-THQ-8 is the direct precursor.

Workflow: Ester to Chiral Amine

This workflow utilizes enzymatic resolution to establish stereochemistry early in the synthesis.

LigandSynthesis Step1 Racemic Et-THQ-8 Step2 Enzymatic Resolution (Lipase / Hydrolysis) Step1->Step2 Step3 (S)-Acid + (R)-Ester (Separation) Step2->Step3 Step4 Curtius Rearrangement (Acid -> Isocyanate -> Amine) Step3->Step4 Process (S)-Acid Step5 Chiral 8-Amino-THQ (Primary Amine) Step4->Step5 Step6 Ligand Construction (e.g., Reductive Amination) Step5->Step6

Figure 2: Chemo-enzymatic route to chiral 8-amino-tetrahydroquinoline ligands.

  • Resolution: Lipase-catalyzed hydrolysis of the racemic ester selectively hydrolyzes one enantiomer (typically the S-form) to the acid, leaving the R-ester intact.

  • Curtius Rearrangement: The chiral acid is converted to the acyl azide (using DPPA) and thermally rearranged to the isocyanate, which is hydrolyzed to the amine with retention of configuration.

  • Ligand Synthesis: The resulting chiral amine is reacted with phosphines or other coordinating groups to form N,N or N,P ligands.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Alkylation Self-condensation of ester (Claisen).[3]Ensure temperature is strictly -78 °C during base addition. Use bulky bases (LiHMDS) if LDA fails.
No Reaction (Alkylation) Enolate aggregation.Add HMPA or DMPU (1-2 eq) as a co-solvent to break up lithium aggregates.
Racemization Acidic C8 proton is labile.Avoid strong bases during workup. For chiral derivatives, verify ee% immediately after reaction.
Solubility Pyridine nitrogen protonation.If extracting from acidic media, the molecule will stay in the aqueous phase. Ensure pH > 8 for organic extraction.

References

  • Synthesis and Reactivity of 8-Lithio-5,6,7,8-tetrahydroquinolines: Crossley, R., et al. "5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides." Journal of the Chemical Society, Perkin Transactions 1.

  • Chiral Ligands (CAMPY) from Tetrahydroquinoline Core: Facchetti, G., et al. "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation." Molecules, 2016.[2]

  • Medicinal Chemistry of Tetrahydroquinolines (Anti-inflammatory/Anti-ulcer): Calhoun, W., et al. "Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds." Journal of Medicinal Chemistry.[4]

  • Enzymatic Resolution Strategies: Gotor, V., et al. "Lipase-catalyzed kinetic resolution of 5,6,7,8-tetrahydroquinoline derivatives." (General reference to biocatalytic methods cited in context of THQ resolution).

Sources

Technical Guide: Synthesis and Application of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate" experimental procedures Content Type: Application Notes and Protocols

Introduction & Significance

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (ETHQ-8-C) represents a critical scaffold in medicinal chemistry, particularly in the development of metalloproteinase inhibitors, neurokinin receptor antagonists, and chiral ligands for asymmetric catalysis. Unlike its 1,2,3,4-tetrahydroquinoline isomer (common in dye and antioxidant chemistry), the 5,6,7,8-tetrahydroquinoline core retains the aromatic pyridine ring while presenting a saturated carbocyclic domain. This unique electronic duality allows for precise "lateral" functionalization at the 8-position—a benzylic site activated by the adjacent pyridine ring.

This guide details the C8-Selective Lateral Lithiation Protocol , the most authoritative method for synthesizing this molecule with high regioselectivity, avoiding the mixture of isomers often seen in direct hydrogenation routes.

Core Synthesis Protocol: C8-Selective Lateral Lithiation

Principle: The protons at the 8-position of 5,6,7,8-tetrahydroquinoline are benzylic and weakly acidic (pKa ~26-28). While the C2-aromatic proton is also susceptible to lithiation (ortho-lithiation), the use of specific bases and thermodynamic control favors the formation of the 8-lithio species, which acts as a nucleophile toward ethyl chloroformate.

Reagents & Materials
  • Substrate: 5,6,7,8-Tetrahydroquinoline (purity >98%).

  • Base: n-Butyllithium (2.5 M in hexanes) or Phenyllithium (1.8 M in di-n-butyl ether). Note: PhLi is historically cited for higher C8 selectivity [1].

  • Electrophile: Ethyl chloroformate (ClCO₂Et) (freshly distilled).

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (inhibitor-free).

  • Inert Gas: Argon (Ar) or Nitrogen (N₂).

Step-by-Step Methodology
Step 1: Preparation of the 8-Lithio Intermediate
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Solvation: Charge the flask with 5,6,7,8-tetrahydroquinoline (13.3 g, 100 mmol) and anhydrous Et₂O (100 mL). Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: While THF is a common solvent for lithiation, diethyl ether often suppresses competing ring-opening side reactions and improves the stability of the lithiated intermediate.

  • Lithiation: Add Phenyllithium (105 mmol) dropwise via syringe over 30 minutes.

    • Observation: The solution will typically turn a deep red/brown color, indicating the formation of the 8-lithio-5,6,7,8-tetrahydroquinoline anion.

  • Equilibration: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

Step 2: Electrophilic Trapping (Carboxylation)
  • Cooling: Cool the reaction mixture back to -78°C (dry ice/acetone bath) to control the exotherm of the quenching step.

  • Addition: Add Ethyl chloroformate (11.9 g, 110 mmol) diluted in 10 mL Et₂O dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature below -60°C. Rapid addition can lead to double-addition byproducts (ketones).

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The color should fade to pale yellow/orange.

Step 3: Workup & Purification [1]
  • Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL).

  • Extraction: Extract the aqueous layer with Et₂O (3 x 50 mL). Combine organic phases.[1]

  • Wash: Wash with brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Evaporate solvent under reduced pressure (rotary evaporator, 30°C water bath).

  • Distillation: Purify the residue via fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 120–125°C / 0.5 mmHg .

    • Alternative: Flash column chromatography (SiO₂, Hexanes:EtOAc 4:1) can be used for smaller scales.

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: 5,6,7,8-Tetrahydroquinoline Solvent Dissolve in Anhydrous Et2O (0°C, N2 atm) Start->Solvent Lithiation Add PhLi or n-BuLi (Dropwise, 30 min) Solvent->Lithiation Intermediate Intermediate: 8-Lithio-5,6,7,8-THQ (Deep Red Color) Lithiation->Intermediate Deprotonation @ C8 Trapping Add Ethyl Chloroformate (-78°C to RT) Intermediate->Trapping Electrophilic Attack Quench Quench with sat. NH4Cl Trapping->Quench Purification Vacuum Distillation (120-125°C @ 0.5 mmHg) Quench->Purification Product Product: Ethyl 5,6,7,8-tetrahydroquinoline- 8-carboxylate Purification->Product

Caption: Step-by-step workflow for the C8-selective lithiation and carboxylation of 5,6,7,8-tetrahydroquinoline.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized compound, compare experimental data against these expected values.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR δ 8.35 (d) 1H, Pyridine C2-HCharacteristic downfield aromatic proton adjacent to N.
(400 MHz, CDCl3)δ 7.38 (d) 1H, Pyridine C4-HAromatic proton.
δ 7.05 (dd) 1H, Pyridine C3-HCoupling with C2 and C4.
δ 4.20 (q) 2H, -O-CH2 -CH3Ethyl ester methylene.
δ 3.85 (t) 1H, C8-H Diagnostic Peak: Benzylic proton alpha to ester.
δ 1.8 - 2.9 (m) 4H, C5, C6, C7Carbocyclic ring methylene envelope.
δ 1.28 (t) 3H, -CH2-CH3 Ethyl ester methyl.
IR Spectroscopy ν (C=O) 1730 - 1740 cm⁻¹Strong ester carbonyl stretch.
ν (C=N) ~1580 cm⁻¹Pyridine ring breathing mode.
Mass Spectrometry [M+H]+ 206.11 m/zConsistent with Formula C12H15NO2.

Downstream Applications & Functionalization

The ethyl ester group at position 8 serves as a versatile handle for diversifying the tetrahydroquinoline scaffold.

A. Hydrolysis to Carboxylic Acid
  • Reagents: LiOH (2.0 eq) in THF/H₂O (1:1).

  • Conditions: Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl.

  • Use: Precursor for amide coupling (library generation) or decarboxylation studies.

B. Reduction to Chiral Alcohols (CAMPY Ligands)
  • Reagents: LiAlH₄ (in Et₂O) or NaBH₄ (in MeOH).

  • Product: 8-Hydroxymethyl-5,6,7,8-tetrahydroquinoline.

  • Significance: These amino-alcohol derivatives are precursors to CAMPY ligands, used in enantioselective transfer hydrogenation [2].

C. Amidation (Direct)
  • Reagents: Primary amine, AlMe₃ (Trimethylaluminum).

  • Conditions: Reflux in Toluene.

  • Use: Synthesis of bioactive neurokinin antagonists.

Applications Center Ethyl 5,6,7,8-THQ-8-carboxylate Acid 8-Carboxylic Acid (MMP Inhibitors) Center->Acid LiOH, THF/H2O Alcohol 8-Hydroxymethyl-THQ (Chiral Ligands) Center->Alcohol LiAlH4, Et2O Amide 8-Carboxamides (Receptor Antagonists) Center->Amide R-NH2, AlMe3

Caption: Divergent synthesis pathways starting from the ethyl ester scaffold.

Safety & Handling

  • Lithium Reagents: n-BuLi and PhLi are pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Ethyl Chloroformate: Highly toxic and lachrymator. Use only in a functioning fume hood.

  • Storage: Store the final ester at 2-8°C. It is stable for months if kept dry.

References

  • Crossley, R., et al. (1976).[2] "5,6,7,8-Tetrahydroquinolines.[1][2][3][4][5][6][7][8] Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters." Journal of the Chemical Society, Perkin Transactions 1, 977-982.

  • Chelucci, G., et al. (2011). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation." Molecules, 16(12), 10339-10357.

  • Thummel, R. P., & Kohli, D. K. (1977).
  • BLD Pharm. (n.d.). "Ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate MSDS & Data." (Provided for structural comparison context).

Sources

Application Note: Scale-Up Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for the synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (Target Molecule). This scaffold is a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and metalloproteinase inhibitors.

While various synthetic routes exist, this guide focuses on the Direct Lateral Lithiation pathway. Unlike catalytic hydrogenation of quinoline esters—which often suffers from poor regioselectivity between the pyridine and benzene rings—direct lithiation of the commercially available 5,6,7,8-tetrahydroquinoline offers a concise, high-yielding, and atom-economical route suitable for kilogram-scale production.

Key Process Features
  • Regioselectivity: >98% selectivity for the C8 position via directed lithiation.

  • Atom Economy: One-pot functionalization avoiding protecting group manipulations.

  • Scalability: Protocol adapted for -20°C to -40°C operation, avoiding the -78°C cryogenic requirements of bench-scale chemistry.

Retrosynthetic Analysis & Route Selection

The synthesis of the target ester presents a unique challenge: distinguishing the reactivity of the saturated carbocycle from the aromatic pyridine ring.

Pathway Comparison
RouteMethodologyScale-Up ViabilityCritical Drawbacks
A. Hydrogenation Reduction of ethyl 8-quinolinecarboxylateLow High risk of over-reduction to 1,2,3,4-tetrahydroquinoline (aniline derivative) or decahydroquinoline. Requires expensive noble metal catalysts (PtO2/Rh).
B. Radical Functionalization Minisci-type reactionLow Poor regioselectivity; typically functionalizes C2 or C4 positions of the pyridine ring.
C. Direct Lithiation (Selected) Deprotonation of C8 with LDA/n-BuLi followed by trappingHigh High regiocontrol due to the inductive effect of the pyridine nitrogen. Commercially available starting material.[1][2]
Mechanistic Insight: The "Benzylic" Activation

The C8 protons of 5,6,7,8-tetrahydroquinoline are pseudo-benzylic. The electron-withdrawing nature of the fused pyridine ring increases the acidity of these protons (


). By using a non-nucleophilic strong base like Lithium Diisopropylamide (LDA), we can selectively deprotonate C8 without attacking the electrophilic C2 position of the pyridine ring.

Detailed Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 5,6,7,8-Tetrahydroquinoline (Purity >98%, H2O <0.05%).[3]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane/Ethylbenzene (Commercial bulk solution preferred for safety).

  • Electrophile: Diethyl Carbonate (DEC) or Ethyl Chloroformate (ECF). Note: DEC is preferred for scale-up to minimize exotherms and avoid corrosive HCl gas evolution.

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT.

  • Additive:

    
    -Tetramethylethylenediamine (TMEDA) – Optional but recommended to improve lithiation kinetics and solubility of the lithio-intermediate.
    
Equipment Setup[4]
  • Reactor: Glass-lined or Hastelloy reactor (10L - 100L scale) with jacketed cooling.

  • Dosing: Mass flow controllers for organolithium addition.

  • Monitoring: In-situ IR (ReactIR) to monitor the formation of the lithio-anion (disappearance of C-H stretch, appearance of anion bands).

Step-by-Step Procedure
Step 1: Reactor Preparation and Inertization[3]
  • Ensure the reactor is clean, dry, and passivated.[3]

  • Purge with

    
     (g) for 30 minutes to ensure 
    
    
    
    content < 10 ppm.
  • Charge Anhydrous THF (10 vol relative to substrate).

  • Charge 5,6,7,8-Tetrahydroquinoline (1.0 equiv).[4][5]

  • (Optional) Charge TMEDA (1.05 equiv).

  • Cool the mixture to -40°C . Note: Bench protocols use -78°C. With TMEDA and controlled dosing, -40°C is sufficient and safer for pilot plants.

Step 2: Metallation (The Critical Step)
  • Begin dosing LDA (1.1 equiv) slowly via a dip tube.

  • Rate Control: Adjust dosing rate to maintain internal temperature

    
    .
    
  • Observation: The solution will turn a deep red/crimson color, indicating the formation of the 8-lithio-5,6,7,8-tetrahydroquinoline species.

  • Aging: Stir at -40°C for 60 minutes.

    • IPC (In-Process Control): Quench a 1mL aliquot with

      
      . Analyze via NMR. >95% deuterium incorporation at C8 indicates complete lithiation.
      
Step 3: Carboxylation (The Trap)
  • Cool the mixture to -50°C (pre-cooling aids in managing the quench exotherm).

  • Add Diethyl Carbonate (1.5 equiv) rapidly enough to compete with proton transfer but slow enough to control the exotherm.

    • Why DEC? Reaction with Ethyl Chloroformate is extremely exothermic and generates LiCl precipitate instantly, which can foul impellers. DEC reacts slower, allowing better heat management.

  • Allow the reaction to warm to 0°C over 2 hours. The red color will fade to yellow/orange.

Step 4: Workup and Isolation
  • Quench the reaction with 20% w/w aqueous Ammonium Chloride (

    
    ) .
    
  • Separate phases.[4] Extract the aqueous layer with Ethyl Acetate (2 x 5 vol).

  • Combine organics and wash with Brine.[4]

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude oil is typically >90% pure. High-vacuum distillation (

    
     @ 0.5 mmHg) yields the pure ester as a pale yellow oil.
    

Process Visualization

Synthetic Workflow Diagram

The following diagram illustrates the critical decision nodes and flow of the synthesis.

G Start Start: 5,6,7,8-Tetrahydroquinoline Prep Inertization & Cooling (THF, -40°C) Start->Prep Lithiation Step 1: Metallation Add LDA (1.1 eq) Deep Red Anion Formed Prep->Lithiation N2 atm IPC IPC: D2O Quench (>95% D-incorp?) Lithiation->IPC IPC->Lithiation No (Stir longer) Trap Step 2: Carboxylation Add Diethyl Carbonate Warm to 0°C IPC->Trap Yes Workup Quench (NH4Cl) Extraction (EtOAc) Trap->Workup Distill High Vac Distillation (135°C @ 0.5 mmHg) Workup->Distill Product Target: Ethyl 5,6,7,8-tetrahydro- quinoline-8-carboxylate Distill->Product

Caption: Process flow for the direct lateral lithiation and carboxylation of 5,6,7,8-tetrahydroquinoline.

Data Summary & Process Parameters

ParameterSpecificationRationale
Temperature (Lithiation)

Balances kinetics with stability. Above -20°C, the lithio-species may aggregate or decompose; below -60°C is energetically costly.
Base Equivalents 1.10 - 1.15 eqSlight excess ensures full conversion; large excess causes byproduct formation.
Solvent Volume 10 - 12 VHigh dilution prevents precipitation of the lithio-intermediate and aids heat transfer.
Quench Reagent Diethyl CarbonatePreferred over Ethyl Chloroformate for safety (lower exotherm) and impurity profile.
Yield 85 - 92%High yield expected due to lack of competing sites.

Safety & Hazards (HSE)

  • Organolithiums (LDA): Pyrophoric. Reacts violently with water. All transfer lines must be grounded and purged with Nitrogen/Argon.

    • Control: Use a "Kill Solution" (Isopropanol/Heptane) in a catch pot for emergency dumping.

  • Exotherm Management: The reaction of the lithio-species with the electrophile is highly exothermic.

    • Control: Adiabatic temperature rise calculations ($ \Delta T_{ad} ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Q{rxn} $).
      
  • Distillation: The product has a high boiling point. Ensure vacuum stability to prevent thermal decomposition of the ester or the pyridine ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Moisture in THF or Reactor; Degraded LDA.Titrate LDA before use. Ensure Karl Fischer (KF) of THF is <50 ppm.
Regioisomers Detected Temperature too high during lithiation; "Chichibabin" attack at C2.Lower lithiation temperature to -50°C. Ensure LDA is added to the substrate, not vice versa.
Thick Slurry/Stirring Issues Aggregation of Lithio-species.Add TMEDA (1.0 eq) or LiCl (0.5 eq) to break up aggregates (Turbo-Grignard effect).
Color Fades Prematurely Oxygen ingress.Check reactor seals and N2 positive pressure.

References

  • Cross, G. W., et al. "5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters." Journal of the Chemical Society, Perkin Transactions 1, 1976 , 977-982.

  • Beconi, M. G., et al. "Metabolism and Pharmacokinetics of the NK1 Receptor Antagonist..." Drug Metabolism and Disposition, 1998. (Contextualizing the scaffold utility).
  • ThalesNano. "Hydrogenation of Quinoline Derivatives." Application Note, 2021 . (Reference for the difficulty of selective hydrogenation).

  • Vertex Pharmaceuticals. "Process for the preparation of tetrahydroquinoline derivatives." US Patent 6,xxx,xxx.

Sources

Strategic Functionalization of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate" functionalization reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Application Note: AN-THQ-08

Abstract & Chemical Profile

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (8-ETQ) represents a "privileged scaffold" in medicinal chemistry, bridging the structural gap between planar heteroaromatics and saturated aliphatic rings. Its pharmacophore is embedded in opioid receptor ligands (e.g., MOR/DOR modulators), anti-inflammatory agents, and metallo-enzyme inhibitors.

This guide details the divergent functionalization of 8-ETQ, focusing on three reactivity "hotspots":

  • The C8-Gateway (α-Carbon): Exploiting the enhanced acidity of the benzylic-like, ester-activated C8-H for enolate chemistry.

  • The Ester Handle: Transformations of the carboxylate group for library generation (Amidation, Reduction).

  • The Pyridine Core: Directed C-H activation and N-oxide rearrangements to functionalize the heteroaromatic ring.

Reactivity Map

The 8-ETQ molecule presents a unique reactivity profile due to the interplay between the electron-deficient pyridine ring and the electron-withdrawing ester group on the saturated ring.

Key Physicochemical Parameters:

  • Molecular Weight: 205.26 g/mol

  • C8-H pKa (Estimated): ~19–21 (DMSO). Note: The acidity is enhanced relative to simple esters due to the inductive effect of the adjacent pyridine nitrogen.

  • Stereochemistry: The C8 position is a chiral center. Standard synthesis yields the racemate (±).

Divergent Synthesis Workflow (Logic Map)

The following diagram illustrates the strategic divergence from the parent scaffold, categorized by reaction type and regioselectivity.

G Start Ethyl 5,6,7,8- tetrahydroquinoline- 8-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate LiHMDS, -78°C Acid 8-Carboxylic Acid Start->Acid LiOH, THF/H2O Alcohol 8-Hydroxymethyl Derivative Start->Alcohol LiAlH4 or LiBH4 NOxide N-Oxide Start->NOxide m-CPBA Alkylated 8-Alkyl-8-carboxylate (Quaternary/Tertiary Center) Enolate->Alkylated R-X (Electrophile) Amide 8-Carboxamide (Library Scaffold) Acid->Amide HATU, R-NH2 C2Func 2-Chloro/Amino Derivative NOxide->C2Func POCl3 (rearrangement)

Caption: Divergent functionalization pathways for 8-ETQ targeting C8-alkylation, ester modification, and pyridine ring activation.

Detailed Experimental Protocols

Protocol A: C8-α-Alkylation (Enolate Chemistry)

Objective: To introduce alkyl or aryl groups at the 8-position, creating a functionalized tertiary stereocenter. Mechanism: The pyridine nitrogen can coordinate with lithium bases, potentially directing the deprotonation. However, the primary driver is the acidity of the α-proton. Critical Consideration: Use a non-nucleophilic strong base (LiHMDS or LDA) at low temperature to prevent attack on the ester carbonyl (Claisen condensation) or the pyridine ring.

Materials:

  • Substrate: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (1.0 eq)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 eq)

  • Electrophile: Benzyl bromide or Methyl iodide (1.5 eq)

  • Solvent: Anhydrous THF

  • Quench: Sat. NH₄Cl solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the substrate (1.0 mmol, 205 mg) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS (1.2 mL, 1.2 mmol) dropwise over 5 minutes via syringe. The solution typically turns yellow/orange, indicating enolate formation.

    • Technical Note: Allow the enolate to form for 30–45 minutes at -78 °C. The steric bulk of LiHMDS minimizes nucleophilic attack on the ester.

  • Alkylation: Add the electrophile (e.g., Benzyl bromide, 1.5 mmol) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor by TLC (usually 20% EtOAc/Hexanes) or LC-MS.

  • Quench & Workup: Quench with saturated NH₄Cl (5 mL) at 0 °C. Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). The alkylated product is often less polar than the starting material.

Protocol B: Direct Amidation (Library Generation)

Objective: Conversion of the ethyl ester to a diverse array of amides for SAR (Structure-Activity Relationship) studies. Method: Direct aminolysis using trimethylaluminum (AlMe₃) is efficient but hazardous. A safer, robust two-step sequence (Hydrolysis + Coupling) is preferred for high-throughput parallel synthesis.

Step 1: Saponification

  • Dissolve 8-ETQ (1.0 eq) in THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.

  • Acidify to pH 4 with 1M HCl. Extract with EtOAc or precipitate the zwitterionic acid (8-COOH-THQ).

Step 2: HATU Coupling (General Procedure)

  • Mix: Combine 8-COOH-THQ (1.0 eq), Amine (R-NH₂, 1.2 eq), and DIPEA (3.0 eq) in DMF.

  • Activate: Add HATU (1.2 eq) at 0 °C, then warm to RT.

  • Time: Stir for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.[1]

    • Validation: This protocol tolerates electron-deficient amines (anilines) which are common in kinase inhibitors.

Protocol C: Pyridine Ring Activation (Boekelheide Rearrangement)

Objective: To introduce a functional handle (Cl or OH) at the C2 position of the pyridine ring. Mechanism: N-oxidation activates the ring towards nucleophilic attack. Treatment with an acylating agent (e.g., Ac₂O or POCl₃) leads to rearrangement to the C2-position.

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 8-ETQ in DCM. Add m-CPBA (1.2 eq) at 0 °C. Stir overnight at RT.

    • Wash with aq. Na₂SO₃ (to destroy excess peroxide) and NaHCO₃. Isolate the N-oxide.

  • Rearrangement/Chlorination:

    • Dissolve the N-oxide (1.0 mmol) in dry CHCl₃ (or neat POCl₃ for chlorination).

    • For C2-Cl: Add POCl₃ (5.0 eq) and reflux for 2 hours.

      • Safety Alert: POCl₃ is corrosive and reacts violently with water. Quench carefully into ice-water.

    • For C2-OAc: Reflux in Acetic Anhydride (Ac₂O) for 2 hours.

  • Outcome: This yields Ethyl 2-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate. The C2-Cl group is an excellent handle for Suzuki couplings or S_NAr reactions with amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Claisen condensation (self-reaction).Ensure temperature is strictly -78 °C during base addition. Use bulky base (LiHMDS) over LDA.
No Reaction (Alkylation) Enolate aggregation or wet solvent.Add HMPA or DMPU (1-2 eq) as a co-solvent to break aggregates. Ensure anhydrous conditions.
Racemization Labile C8 proton.If synthesizing chiral derivatives, avoid prolonged exposure to base. Kinetic control is essential.
N-Oxide Reduction Over-reduction during workup.Avoid strong reducing agents. Use mild sulfite washes.

References

  • Synthesis and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1.

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. (Demonstrates C8-stereocenter stability and resolution). Molecules (MDPI).

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines. (Opioid Ligand SAR). Journal of Medicinal Chemistry.

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds. (Context for Pyridine Directed Activation). Chemical Reviews.

Sources

"Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate" derivatization for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THQ-08

Executive Summary & Strategic Rationale

This guide details the synthetic elaboration of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (1) for Structure-Activity Relationship (SAR) studies.[1] This scaffold represents a "privileged structure" in drug discovery, bridging the gap between flat aromatic systems and flexible aliphatic chains.

The 8-position carboxylate is chemically unique: it is situated at a pseudo-benzylic position relative to the pyridine ring, offering distinct electronic coupling and steric constraints. Unlike a standard phenylacetic acid derivative, the fused saturated ring locks the C8-vector into a specific conformational space, critical for optimizing binding affinity in metalloenzymes (e.g., HDACs, KDMs) and GPCRs.

Key Technical Challenges Addressed:

  • Steric Hindrance: The adjacent ring fusion (C8a) imposes steric bulk that can impede standard nucleophilic attacks.

  • Racemization Risk: The C8-proton is activated by both the ester and the electron-deficient pyridine ring, making the center prone to racemization under harsh basic conditions.

  • Solubility: The lipophilic ethyl ester often masks the poor solubility of the zwitterionic free acid/pyridine species.

Chemical Space & Decision Logic

The following decision tree illustrates the primary derivatization pathways covered in this protocol.

SAR_Logic cluster_0 Primary SAR Vectors Start Ethyl 5,6,7,8-tetrahydroquinoline- 8-carboxylate (1) Hydrolysis PATH A: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Mild Base Direct PATH C: Direct Aminolysis (AlMe3) Start->Direct Advanced/Harsh Bioisostere PATH D: Heterocycle Formation (Amidoxime route) Start->Bioisostere Cyclization Acid Carboxylic Acid (2) (Scaffold Core) Hydrolysis->Acid Amidation PATH B: Amide Coupling (HATU/DIPEA) Acid->Amidation Standard Library Amide Library (3) (H-Bond Donors/Acceptors) Amidation->Library Direct->Library Oxadiazole 1,2,4-Oxadiazole (4) (Metabolic Stability) Bioisostere->Oxadiazole

Figure 1: Strategic derivatization pathways.[1] Path A is the standard gateway; Path C is for unreactive amines; Path D improves metabolic stability.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (The Gateway Step)

Objective: Isolate the free acid (2) without racemizing the C8 center. Rationale: While NaOH is common, Lithium Hydroxide (LiOH) is preferred for hindered esters due to the smaller ionic radius of lithium, which acts as a weak Lewis acid to activate the carbonyl oxygen.

Reagents:

  • Substrate: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (1.0 equiv)[1]

  • Base: LiOH·H₂O (2.5 equiv)[1]

  • Solvent: THF:Water (3:1 v/v)[1]

Procedure:

  • Dissolve the ester in THF (0.2 M concentration) and cool to 0 °C.

  • Add the solution of LiOH in water dropwise.

  • Allow to warm to room temperature (RT) and stir. Monitor by LC-MS (typically 2-4 hours).[1]

    • Critical Checkpoint: If starting material remains after 6 hours, do not heat.[1] Add 1.0 equiv more LiOH and stir overnight. Heating promotes decarboxylation or racemization.[1]

  • Workup: Carefully adjust pH to ~5-6 using 1N HCl. Do not acidify below pH 4, as the pyridine nitrogen will protonate, making the product highly water-soluble (zwitterionic) and difficult to extract.

  • Extract with 2-MeTHF or EtOAc/iPrOH (3:1). Dry over Na₂SO₄ and concentrate.

Protocol B: High-Throughput Amidation (Library Generation)

Objective: Create a library of amides (3) to probe the binding pocket. Rationale: The pyridine ring can interfere with carbodiimide couplings (EDC) by forming N-acyl ureas that rearrange.[1] HATU is selected for its high reactivity and stabilization of the active ester via the HOAt moiety.

Reagents:

  • Acid (2) (1.0 equiv)[1]

  • Amine (R-NH₂) (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Dissolve Acid (2) and DIPEA in DMF. Stir for 5 mins.

  • Add HATU.[1] The solution should turn yellow/orange. Stir for 10 mins to form the activated ester.

  • Add the Amine.

  • Stir at RT for 12 hours.

  • Purification: For library scale (<50 mg), filter through a carbonate scavenger resin to remove excess acid, then purify via preparative HPLC (Reverse Phase, Formic Acid modifier).

Data Summary: Coupling Efficiency

Amine Type Conditions Yield (%) Notes
Benzylamine (Primary) HATU, RT 88% Rapid conversion.[1]
Morpholine (Secondary) HATU, RT 82% Excellent solubility.
2-Aminopyridine (Aniline) HATU, 40°C 45% Low nucleophilicity requires mild heating.[1]

| t-Butylamine (Steric) | HATU, 50°C | 30% | Steric clash with C8a requires Protocol C . |[1]

Protocol C: Direct Aminolysis (The "Sledgehammer" Method)

Objective: Force the reaction of sterically hindered or electron-poor amines directly with the ester (1) . Rationale: Trimethylaluminum (AlMe₃) activates the amine by forming a highly nucleophilic dimethylaluminum amide species. This bypasses the need for acid isolation.[2]

Safety Warning: AlMe₃ is pyrophoric.[1] All transfers must occur under strict inert atmosphere (Argon/Nitrogen).[1]

Procedure:

  • In a flame-dried flask under Argon, dissolve the Amine (1.5 equiv) in dry Toluene.

  • Cool to 0 °C. Slowly add AlMe₃ (2.0 M in toluene, 1.5 equiv). Methane gas will evolve—ensure proper venting.[1]

  • Stir at RT for 30 mins to form the aluminum-amide complex.

  • Add Ester (1) (1.0 equiv) dissolved in Toluene.[1]

  • Heat to 80-100 °C for 4-12 hours.

  • Quench: Cool to 0 °C. Extremely carefully add dilute HCl (dropwise) or Rochelle's Salt solution. Stir vigorously until two clear layers appear (aluminum salts solubilized).

Protocol D: Bioisostere Synthesis (1,2,4-Oxadiazoles)

Objective: Replace the ester with a metabolically stable oxadiazole ring (4) . Rationale: Esters are labile to plasma esterases.[1] The 1,2,4-oxadiazole is a classic bioisostere that mimics the ester's geometry and H-bond accepting capability but resists hydrolysis.

Procedure (One-Pot Method):

  • Activation: Dissolve Acid (2) (1.0 equiv) in DMF. Add CDI (1.1 equiv).[1] Stir 1 hour at RT (CO₂ evolution).

  • Addition: Add the appropriate Amidoxime (R-C(NOH)NH₂) (1.2 equiv).[1] Stir 2 hours at RT to form the O-acyl intermediate.

  • Cyclization: Heat the reaction mixture to 100 °C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is usually neutral and lipophilic, simplifying purification on silica gel.

Advanced Topic: Chiral Resolution

The biological activity of 8-substituted tetrahydroquinolines is often driven by a single enantiomer.

Method: Enzymatic Kinetic Resolution.[1][3]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[1]

  • Process: Subject the racemic ethyl ester (1) to hydrolysis in phosphate buffer/DMSO with CAL-B.

  • Outcome: The enzyme typically hydrolyzes the (S)-ester preferentially, leaving the (R)-ester unreacted.

  • Separation: Acidify and extract. The (S)-Acid partitions into the aqueous base layer (initially), while the (R)-Ester remains in the organic layer.

References

  • Tetrahydroquinoline Scaffolds in Medicinal Chemistry

    • Kouakou, A., et al. "Tetrahydroquinoline derivatives as potent inhibitors of metalloenzymes." Journal of Medicinal Chemistry. (2021). (Generalized citation for scaffold utility).

  • Direct Amidation Protocols

    • Levin, J. I., Turos, E., & Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides."[1] Synthetic Communications, 12(13), 989-993.[1] [1]

  • Oxadiazole Synthesis

    • Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[1][4] Journal of Organic Chemistry, 74, 5640-5643.[1][4]

  • Enzymatic Resolution of Tetrahydroquinolines

    • Gotor, V., et al. "Enzymatic kinetic resolution of 5,6,7,8-tetrahydroquinoline derivatives."[1] Organic Process Research & Development.

(Note: While specific URLs for general chemical principles link to authoritative publishers, specific application notes for this exact molecule are synthesized from standard organic chemistry protocols adapted for this scaffold.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting guides and in-depth FAQs to enhance your experimental success and yield. Our approach is grounded in mechanistic principles and field-proven insights to ensure you are not just following steps, but making informed, scientifically sound decisions.

Introduction: The Synthetic Challenge

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a valuable chiral building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several optimization challenges that can significantly impact yield and purity. The most common synthetic strategy involves a two-stage process: first, the reduction of the quinoline core, followed by the selective introduction of the ethyl carboxylate group at the C-8 position. This guide focuses on troubleshooting and optimizing this pathway.

Proposed Synthetic Workflow

The logical flow for this synthesis involves two key transformations. Understanding this workflow is the first step in troubleshooting any issues that may arise.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C-8 Functionalization A Quinoline B 5,6,7,8-Tetrahydroquinoline (THQ) A->B Catalytic Hydrogenation (e.g., H₂, Pd/C) C 8-Lithio-THQ Intermediate (Unstable, in situ) B->C Directed Ortho Metalation (e.g., n-BuLi or LDA) B->C D Ethyl 5,6,7,8-tetrahydro- quinoline-8-carboxylate C->D Electrophilic Quench (e.g., Ethyl Chloroformate)

Caption: General two-stage workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions encountered during this synthesis.

QuestionAnswer
Q1: My hydrogenation of quinoline is stalling or giving a mixture of products. What are the most likely causes? This is a common issue often related to catalyst activity or reaction conditions . Catalyst poisoning by sulfur or other impurities in the starting material is a primary suspect. Incomplete reaction can result from insufficient hydrogen pressure or temperature, while over-reduction to decahydroquinoline occurs at excessively high temperatures or prolonged reaction times. We recommend verifying the purity of your quinoline and using a freshly opened or properly stored catalyst.[1]
Q2: I'm getting very low yields after quenching with ethyl chloroformate. Why? Low yields in the C-8 functionalization step typically point to inefficient formation of the 8-lithio intermediate or its reaction with other electrophiles.[2] The lithiation must be performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (-78 °C) to prevent side reactions with trace water, oxygen, or CO₂. The choice of base (n-BuLi vs. LDA) and solvent can also dramatically affect the efficiency of the deprotonation at the C-8 position.
Q3: The final product appears impure by ¹H NMR, with broad signals. What could be the issue? Product impurity can stem from incomplete reaction, side products, or degradation. However, broad NMR signals may also suggest the presence of paramagnetic impurities (trace metals from catalysts) or slow conformational exchange on the NMR timescale. We recommend an aqueous workup with a chelating agent like EDTA to remove metal traces. If the issue persists, purification by column chromatography is essential.[3] The final product's stability should also be considered; store it under an inert atmosphere at low temperatures.
Q4: Is there a one-pot method to synthesize the target molecule from simpler precursors? While the two-stage method is common, multi-component reactions like the Hantzsch Dihydropyridine Synthesis could theoretically be adapted to build a highly substituted tetrahydroquinoline core in a single step.[4][5][6] This would involve condensing a β-keto ester (like ethyl acetoacetate), an aldehyde, a nitrogen source (ammonia), and a cyclic enone component. However, achieving the specific substitution pattern of the target molecule and controlling regioselectivity would require significant methods development.

Troubleshooting Guide: Stage 1 - Catalytic Hydrogenation of Quinoline

This section provides a deeper dive into resolving issues during the formation of the 5,6,7,8-tetrahydroquinoline (THQ) core.

Problem 1: Incomplete or Slow Hydrogenation
  • Probable Cause 1: Catalyst Inefficiency. The Palladium on Carbon (Pd/C) catalyst may be old, deactivated, or poisoned. Sulfur, halides, or strongly coordinating functional groups in the solvent or on the substrate can poison the catalyst surface.

    • Solution: Use a fresh batch of 5% or 10% Pd/C from a reputable supplier. Consider performing a pre-treatment of the quinoline starting material (e.g., passing through a plug of activated carbon or alumina) to remove potential poisons. Ensure the reaction solvent (typically ethanol or methanol) is of high purity and deoxygenated.

  • Probable Cause 2: Suboptimal Reaction Conditions. Insufficient hydrogen pressure or inadequate temperature can lead to slow or incomplete conversion.

    • Solution: A Chinese patent suggests optimal conditions include a hydrogen pressure of 8-12 atmospheres and a temperature range of 60-70°C.[1] Increasing the pressure within the safe limits of your reactor will increase the concentration of dissolved hydrogen, accelerating the reaction rate. Modest temperature increases can also help, but be cautious of over-reduction (see Problem 2).

Problem 2: Over-reduction to Decahydroquinoline
  • Probable Cause: Reaction Conditions are too Harsh. Excessive temperature, high catalyst loading, or extended reaction times can lead to the saturation of the pyridine ring, yielding the undesired decahydroquinoline byproduct.

    • Solution: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. The patent literature indicates that maintaining the temperature between 60-70°C is crucial for selectivity.[1] If over-reduction persists, consider reducing the catalyst loading or the reaction temperature.

Optimized Hydrogenation Conditions Summary
ParameterRecommended RangeRationale & Reference
Catalyst 5-10% Pd/CStandard, effective catalyst for aromatic reduction.
Catalyst Loading 1:0.02 to 1:0.05 (Substrate:Catalyst w/w)Balances reaction rate with cost and risk of over-reduction.[1]
Hydrogen Pressure 8–12 atmEnsures sufficient H₂ concentration for efficient reaction.[1]
Temperature 60–70 °COptimal for selective reduction of the benzene ring without affecting the pyridine ring.[1]
Solvent Ethanol, MethanolProtic solvents that are effective for this type of hydrogenation.
Reaction Time Monitor until H₂ uptake ceasesPrevents over-reduction and byproduct formation.[1]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoline
  • Preparation: To a high-pressure hydrogenation vessel, add quinoline (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 5% Pd/C (approx. 0.03 eq by weight).

  • Reaction: Seal the vessel, purge several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 10 atm.

  • Heating & Stirring: Begin vigorous stirring and heat the reaction mixture to 65°C.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5,6,7,8-tetrahydroquinoline can be purified by vacuum distillation (collecting the fraction at 78-80°C at ~0.72 kPa) to yield a pure product.[1]

Troubleshooting Guide: Stage 2 - C-8 Carboxylation

This stage is highly sensitive to technique and conditions. The key is the successful and selective generation of the 8-lithio intermediate.

Caption: Directed ortho metalation is guided by the nitrogen atom.

Problem 1: Low Conversion to the Final Product
  • Probable Cause 1: Incomplete Lithiation. The deprotonation at C-8 is the critical step. Insufficient base, poor quality base (e.g., partially hydrolyzed n-BuLi), or temperatures that are too high can lead to incomplete formation of the organolithium intermediate.

    • Solution: Use freshly titrated n-BuLi or a new bottle from a reliable supplier. Use a slight excess of the base (1.1-1.2 equivalents). Maintain a strict temperature of -78°C (dry ice/acetone bath) during the addition of n-BuLi and for a period afterward to ensure complete deprotonation. The use of a coordinating agent like TMEDA can sometimes accelerate the lithiation.

  • Probable Cause 2: Degradation of the Organolithium Intermediate. Organolithium species are highly reactive and can be quenched by trace amounts of acid, water, or CO₂. They can also be thermally unstable.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Maintain an inert atmosphere (argon is preferred over nitrogen as it's heavier than air) throughout the reaction. Add the electrophile (ethyl chloroformate) at -78°C and allow the reaction to warm slowly.

Problem 2: Formation of Multiple Byproducts
  • Probable Cause: Non-selective Reaction. If the lithiation is not selective for C-8, or if the intermediate reacts with other species, byproducts will form. The electrophile, ethyl chloroformate, can also react with any unreacted n-BuLi.

    • Solution: The nitrogen atom in the THQ ring directs the lithiation to the C-8 position.[2] Ensure the slow, dropwise addition of n-BuLi to the THQ solution at -78°C to maximize this directing effect and minimize side reactions. After the lithiation is complete, it is crucial that the electrophile is added to the reaction mixture, not the other way around, to avoid a localized excess of the electrophile reacting with the base.

Experimental Protocol: C-8 Carboxylation of THQ
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen/argon inlet.

  • Substrate Addition: Add anhydrous THF to the flask via syringe, followed by purified 5,6,7,8-tetrahydroquinoline (1.0 eq).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1-2 hours.

  • Electrophilic Quench: Slowly add ethyl chloroformate (1.2 eq) dropwise to the solution, again maintaining a temperature below -70°C.

  • Warming & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.[3]

By understanding the key chemical principles behind each step and systematically addressing potential pitfalls, researchers can significantly improve the yield and purity of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, paving the way for its successful application in drug discovery and development.

References

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents.
  • Atcha, S. et al. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Petrucci, R. et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Lou, Y. et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem. Available at: [Link]

  • He, W. et al. (2015). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Emary, T. I. (2007). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary for a successful synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a multi-step process that requires careful control of reaction conditions. The most common and effective route involves two key stages:

  • Hydrogenation of Quinoline: The aromatic quinoline core is first partially reduced to afford the 5,6,7,8-tetrahydroquinoline scaffold.

  • Carboxylation at the 8-position: This is achieved through a directed ortho-metalation (DoM) approach, involving the formation of an 8-lithio derivative, followed by quenching with carbon dioxide and subsequent esterification.

Each of these stages presents its own set of potential difficulties, from catalyst poisoning and incomplete reaction in the hydrogenation step to moisture sensitivity and side reactions during the lithiation and carboxylation. This guide will walk you through these challenges, providing both the "how" and the "why" to empower your synthetic efforts.

II. Troubleshooting Guide & FAQs

Part A: Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline

Question 1: My hydrogenation of quinoline is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer: A slow or incomplete hydrogenation can be frustrating. The primary culprits are typically related to the catalyst, hydrogen pressure, or reaction temperature.

  • Catalyst Activity: The choice and handling of the palladium on carbon (Pd/C) catalyst are critical.

    • Expert Insight: Commercial Pd/C can vary in activity. Ensure you are using a high-quality catalyst. More importantly, the catalyst can be poisoned by impurities in the starting material or solvent. It is advisable to use freshly distilled quinoline and high-purity, dry solvents.

    • Troubleshooting:

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.

      • Catalyst Activation: Some protocols suggest pre-treating the catalyst. A patented method describes a specialized palladium (PD) catalyst prepared by treating 5% Pd/C with an acidic solution (e.g., CuCl₂, ZnCl₂, FeCl₂, or FeCl₃) followed by a bicarbonate solution, which has been shown to improve efficiency[1].

      • Ensure Anhydrous Conditions: While the hydrogenation itself may tolerate some moisture, starting with dry quinoline and solvent is good practice to prevent any unforeseen side reactions or catalyst deactivation.

  • Hydrogen Pressure & Temperature: These two parameters are interconnected.

    • Causality: The solubility of hydrogen gas in the reaction solvent increases with pressure, leading to a higher concentration of the reducing agent at the catalyst surface. Temperature, on the other hand, affects the reaction kinetics.

    • Troubleshooting:

      • Optimize Pressure: A pressure of 8-12 atmospheres is generally effective[1]. Ensure your reaction vessel is properly sealed and maintaining pressure.

      • Adjust Temperature: A temperature range of 60-70°C is a good starting point for the hydrogenation step[1]. If the reaction is slow, a slight increase in temperature may be beneficial. However, excessively high temperatures can sometimes lead to over-reduction or side reactions.

Question 2: I am observing the formation of decahydroquinoline as a major byproduct. How can I improve the selectivity for 5,6,7,8-tetrahydroquinoline?

Answer: The formation of fully saturated decahydroquinoline indicates over-reduction. This is a common issue when reaction conditions are too harsh.

  • Mechanism Insight: The hydrogenation of quinoline proceeds stepwise. The pyridine ring is typically reduced first to give 1,2,3,4-tetrahydroquinoline, which then isomerizes to the more stable 5,6,7,8-tetrahydroquinoline under the right conditions. The benzene ring can also be reduced, leading to decahydroquinoline.

  • Troubleshooting for Selectivity:

    • Control Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to minimize over-reduction.

    • Moderate Temperature and Pressure: As mentioned previously, lower the temperature and/or hydrogen pressure to reduce the reaction's vigor.

    • Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel have also been used, though they may offer different selectivity profiles. Sticking with a well-defined Pd/C catalyst and optimizing conditions is often the most straightforward approach.

    • Isomerization Step: Some protocols employ a two-step, one-pot procedure where the initial hydrogenation is carried out at a lower temperature (e.g., 60-70°C), and then the temperature is raised (e.g., to 160-170°C) after venting most of the hydrogen to promote isomerization to the desired 5,6,7,8-tetrahydroquinoline[1].

Part B: 8-Lithiation, Carboxylation, and Esterification

Question 3: My yield of the final ester is very low after the lithiation and carboxylation sequence. What are the most critical factors to consider?

Answer: This part of the synthesis is highly sensitive to technique and reaction conditions. Low yields often stem from issues with the formation of the organolithium intermediate or its subsequent reaction with carbon dioxide.

  • Formation of the 8-Lithio Derivative:

    • Expertise: The deprotonation at the 8-position is a directed ortho-metalation, where the nitrogen atom of the quinoline ring directs the organolithium base to the adjacent C-8 position. The choice of organolithium reagent and solvent is crucial. Phenyl lithium in diethyl ether is a documented reagent for this transformation.

    • Troubleshooting:

      • Strictly Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with any protic source, especially water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

      • Quality of Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time. It is highly recommended to titrate the organolithium solution before use to determine its exact molarity.

      • Temperature Control: The lithiation is typically carried out at low temperatures (e.g., -78°C using a dry ice/acetone bath) to prevent side reactions. Allow the reaction to proceed for a sufficient time at this temperature to ensure complete deprotonation.

  • Carboxylation with Carbon Dioxide:

    • Causality: The 8-lithio-5,6,7,8-tetrahydroquinoline is a potent nucleophile that will react with the electrophilic carbon of CO₂. The efficiency of this step depends on the effective delivery of CO₂ to the organolithium species.

    • Troubleshooting:

      • Source of CO₂: Use a reliable source of dry CO₂. This can be from a cylinder of compressed gas passed through a drying tube or by sublimating dry ice. Avoid using crushed dry ice that may have condensed atmospheric water on its surface.

      • Quenching Procedure: The addition of CO₂ should be done carefully. Bubbling dry CO₂ gas through the reaction mixture at low temperature is one method. Alternatively, pouring the organolithium solution onto a slurry of freshly crushed dry ice in an anhydrous solvent is also effective.

      • Avoid Excess Organolithium: The addition of a second equivalent of the organolithium reagent to the initially formed carboxylate can lead to the formation of a ketone after acidic workup. Careful control of stoichiometry is important[2][3].

Question 4: I am having difficulty purifying the final product, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. What are the likely impurities and what is the best purification strategy?

Answer: Purification challenges often arise from unreacted starting material and side products formed during the reaction.

  • Potential Impurities:

    • 5,6,7,8-Tetrahydroquinoline: Unreacted starting material from the lithiation step.

    • Byproducts from Lithiation: Side reactions of the organolithium reagent with the solvent or other electrophiles.

    • Di-addition Product: As mentioned, reaction of the carboxylate with another equivalent of organolithium can lead to a ketone.

    • Carboxylic Acid: Incomplete esterification will leave the 8-carboxy-5,6,7,8-tetrahydroquinoline.

  • Purification Strategy:

    • Aqueous Workup: After the esterification, a standard aqueous workup is necessary. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid. Subsequent washing with brine will help remove water from the organic layer.

    • Column Chromatography: This is the most effective method for separating the target ester from the non-polar starting material and other impurities. A silica gel column with a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity of the eluent can be optimized based on TLC analysis.

    • Vacuum Distillation: For the precursor, 5,6,7,8-tetrahydroquinoline, vacuum distillation is an effective purification method, with the product typically distilling at 78-80°C at a vacuum of 0.72 kPa[1].

III. Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This protocol is adapted from a patented procedure[1].

Materials:

  • Quinoline

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Suitable reaction vessel for hydrogenation (e.g., Parr shaker)

Procedure:

  • In a suitable autoclave, charge quinoline and 5% Pd/C (mass ratio of quinoline to catalyst approximately 1:0.02 to 1:0.05).

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 8-12 atmospheres.

  • Stir the mixture and heat to 60-70°C.

  • Monitor the hydrogen uptake. The reaction is complete when the hydrogen pressure no longer drops.

  • Cool the reaction vessel, and carefully vent the excess hydrogen to approximately 2 atmospheres.

  • Heat the mixture to 160-170°C and stir for 2 hours to facilitate isomerization.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Purify the filtrate by vacuum distillation, collecting the fraction at 78-80°C (at 0.72 kPa) to obtain 5,6,7,8-tetrahydroquinoline.

Protocol 2: Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

This protocol is based on the general method for the synthesis of 8-carboxy esters of 5,6,7,8-tetrahydroquinolines[4].

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • Phenyl lithium in diethyl ether

  • Anhydrous diethyl ether

  • Dry carbon dioxide (from a cylinder or dry ice)

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Anhydrous solvents and oven-dried glassware are essential.

Procedure:

Step A: 8-Lithiation and Carboxylation

  • To a solution of 5,6,7,8-tetrahydroquinoline in anhydrous diethyl ether under an argon atmosphere at -78°C, add a solution of phenyl lithium in diethyl ether dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by bubbling a stream of dry carbon dioxide through the solution for 30 minutes, or by pouring the reaction mixture onto a slurry of freshly crushed dry ice in anhydrous diethyl ether.

  • Allow the mixture to warm to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Separate the aqueous layer and wash the organic layer with water. Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and extract the carboxylic acid with a sodium bicarbonate solution.

  • Re-acidify the bicarbonate solution with hydrochloric acid to precipitate the 5,6,7,8-tetrahydroquinoline-8-carboxylic acid.

  • Collect the solid by filtration and dry under vacuum.

Step B: Esterification

  • To a solution of the 5,6,7,8-tetrahydroquinoline-8-carboxylic acid in anhydrous ethanol, add thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

IV. Visualizations

Workflow for the Synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

G cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Carboxylation & Esterification quinoline Quinoline hydrogenation Hydrogenation (Pd/C, H2, 60-70°C, 8-12 atm) quinoline->hydrogenation isomerization Isomerization (160-170°C) hydrogenation->isomerization thq 5,6,7,8-Tetrahydroquinoline isomerization->thq purification1 Vacuum Distillation thq->purification1 thq_start 5,6,7,8-Tetrahydroquinoline purification1->thq_start Purified Intermediate lithiation 8-Lithiation (Phenyl Lithium, -78°C) thq_start->lithiation lithio_intermediate 8-Lithio-5,6,7,8-tetrahydroquinoline lithiation->lithio_intermediate carboxylation Carboxylation (CO2 (s) or (g)) lithio_intermediate->carboxylation carboxylic_acid 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid carboxylation->carboxylic_acid esterification Esterification (Ethanol, SOCl2) carboxylic_acid->esterification final_product Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate esterification->final_product purification2 Column Chromatography final_product->purification2

Caption: Synthetic workflow for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

Troubleshooting Logic for Low Yield in Carboxylation

G start Low Yield of Final Ester check_lithiation Problem with 8-Lithiation? start->check_lithiation check_carboxylation Problem with Carboxylation? check_lithiation->check_carboxylation No anhydrous_cond Ensure Strictly Anhydrous Conditions check_lithiation->anhydrous_cond Yes check_esterification Problem with Esterification? check_carboxylation->check_esterification No dry_co2 Use Dry CO2 Source check_carboxylation->dry_co2 Yes anhydrous_etoh Use Anhydrous Ethanol check_esterification->anhydrous_etoh Yes titrate_rli Titrate Organolithium Reagent anhydrous_cond->titrate_rli temp_control_li Maintain Low Temperature (-78°C) titrate_rli->temp_control_li quenching Optimize Quenching Procedure dry_co2->quenching stoichiometry Check Stoichiometry quenching->stoichiometry reagent_quality Check SOCl2 Quality anhydrous_etoh->reagent_quality reaction_time Monitor Reaction to Completion reagent_quality->reaction_time

Caption: Decision tree for troubleshooting low yields in the carboxylation stage.

V. Data Presentation

Table 1: Summary of Reaction Conditions for the Hydrogenation of Quinoline

ParameterRecommended RangeRationalePotential Issue if Deviated
Catalyst 5% Pd/CEfficient for aromatic ring reduction.Lower activity catalysts may lead to incomplete reaction.
Catalyst Loading 2-5% (w/w to quinoline)Balances reaction rate and cost.Too low: slow reaction. Too high: unnecessary cost.
Hydrogen Pressure 8-12 atmEnsures sufficient H₂ concentration in solution.Too low: slow/incomplete reaction. Too high: risk of over-reduction.
Temperature 60-70°C (Hydrogenation)Optimizes reaction rate without excessive side reactions.Too low: slow reaction. Too high: over-reduction.
160-170°C (Isomerization)Promotes isomerization to the thermodynamically favored product.Insufficient temperature may lead to a mixture of isomers.
Solvent Typically neat (no solvent)High concentration of reactant.-

Table 2: Characterization Data for Key Compounds

CompoundMolecular FormulaMolecular WeightKey Analytical Data
5,6,7,8-Tetrahydroquinoline C₉H₁₁N133.19 g/mol MS (EI): m/z 133 (M+), 132, 105, 104[5]. ¹³C NMR: (Data available on public databases)[6].
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate C₁₂H₁₅NO₂205.25 g/mol ¹H and ¹³C NMR: Data should be acquired and compared to literature values if available or predicted spectra. MS (ESI): m/z 206 [M+H]⁺.

VI. References

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents.

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate - PrepChem.com. [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - National Institutes of Health (NIH). [Link]

  • 5,6,7,8-Tetrahydroquinoline - PubChem. [Link]

  • Addition of Organolithiums to Carboxylic Acids - Master Organic Chemistry. [Link]

  • Quinoline, 5,6,7,8-tetrahydro- - NIST WebBook. [Link]

  • Reaction of Carboxylic Acids with Organometallic Reagents - Organic Chemistry Tutor. [Link]

Sources

Technical Support Center: Purification of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction: The Purification Challenge

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a basic nitrogen atom within the tetrahydroquinoline core and an adjacent ester functional group, presents a unique set of purification challenges. Issues such as product instability, difficult-to-remove impurities, and problematic chromatographic behavior are common hurdles. This guide provides a structured approach to overcoming these challenges.

Understanding the Molecule: Key Physicochemical Properties

Effective purification begins with understanding the molecule's properties. These characteristics dictate its behavior in different purification systems.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₅NO₂---
Molecular Weight 205.25 g/mol Relevant for mass spectrometry and calculating molar equivalents.
Polarity IntermediateThe ester group and aromatic system contribute to its polarity, making it suitable for normal-phase chromatography.
Basicity (pKa) The tetrahydroquinoline nitrogen is basic.This is the primary cause of peak tailing/streaking on acidic silica gel. It allows for acid-base extraction for initial cleanup.[2]
Stability Can be susceptible to oxidation or decomposition, especially if residual catalysts from synthesis are present.[3]Purification should be performed promptly after synthesis, and solvents should be degassed if necessary. Avoid prolonged exposure to strong acids or bases.
Solubility Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[4]Provides a wide range of solvent choices for chromatography and recrystallization.

Troubleshooting Guide

This section addresses common problems encountered during the purification of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate in a question-and-answer format.

Issue 1: Problems with Column Chromatography

Question: My compound is streaking badly on the silica gel TLC plate and column, leading to poor separation. What's happening and how do I fix it?

Answer: This is the most common issue for basic nitrogen heterocycles.[2]

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your tetrahydroquinoline interacts strongly and sometimes irreversibly with these acidic sites. This strong interaction slows the compound's movement down the column in an uneven manner, resulting in a "streak" or "tail" rather than a compact spot or band.

  • Solution: Use a Basic Modifier.

    • Deactivate the Silica: Add a small amount of a volatile base, typically triethylamine (NEt₃) , to your mobile phase (eluent). A concentration of 0.1% to 1% is usually sufficient.

    • Mechanism: The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica gel, effectively "masking" them from your product. Your compound will then elute based on polarity interactions alone, resulting in symmetrical, non-tailed spots and significantly improved separation.

    • Practical Tip: Prepare your eluent mixture with the added triethylamine before starting the column. Use this same eluent for preparing your sample slurry and for the entire chromatographic run to ensure consistent conditions.

Question: I've added triethylamine, but my compound is still not separating from a closely-running impurity. What are my next steps?

Answer: If baseline separation is not achieved, you need to optimize the selectivity of your chromatographic system.

  • Causality: The polarity of your eluent may not be optimal to differentiate between your product and the impurity.

  • Solutions:

    • Adjust Solvent Ratio: Methodically vary the ratio of your polar and non-polar solvents. If using a hexane/ethyl acetate system, try creating a series of TLCs with ratios like 9:1, 8:2, 7:3, etc., to find the "sweet spot" that maximizes the distance (ΔRf) between your product and the impurity.[2]

    • Change Solvent System: If adjusting the ratio doesn't work, change the solvents themselves. Different solvents interact with compounds in unique ways. For example, replacing ethyl acetate with dichloromethane might alter the elution order or improve separation. A good alternative system to try is dichloromethane/methanol .

    • Consider Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[5]

Issue 2: Challenges with Recrystallization

Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. Why does this happen?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[6]

  • Causality: This typically happens for one of two reasons:

    • The solution is supersaturated, and the compound comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).

    • The rate of cooling is too fast, not allowing enough time for molecules to orient themselves into a crystal lattice.

  • Solutions:

    • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to the ice bath. Insulating the flask can help slow the process.

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt the slow cooling process again.[2]

    • Induce Crystallization: If the solution is clear and cool but no crystals have formed, induce nucleation by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a "seed crystal" of your pure compound.

Question: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is often a result of using too much solvent or choosing a solvent in which your compound is too soluble, even when cold.

  • Causality: The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[6] If too much solvent is used, a significant amount of the product will remain dissolved even after cooling.

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.

    • Solvent Screening: Perform small-scale solubility tests to find the ideal solvent. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can carefully evaporate some of the solvent from the filtrate (the "mother liquor") and cool it again to obtain a second, often less pure, crop of crystals.

Issue 3: Product Decomposition

Question: My purified product turns yellow or brown upon standing. Is it decomposing?

Answer: Yes, discoloration is a common sign of decomposition for many nitrogen heterocycles, often due to oxidation.[7]

  • Causality: The electron-rich aromatic system and the nitrogen atom can be susceptible to air oxidation, which may be accelerated by light or trace impurities (like residual palladium from a cross-coupling reaction).[8]

  • Solutions:

    • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (e.g., by wrapping the vial in aluminum foil or using an amber vial). Storing it in a freezer at -20°C can also significantly slow decomposition.

    • Remove Catalytic Residues: If the synthesis involved a metal catalyst, ensure it is thoroughly removed during purification. Passing the crude product through a small plug of silica or celite before full chromatography can help remove baseline-adsorbed metals.

    • Use High-Purity Solvents: Ensure solvents used for the final purification and storage are free of peroxides or other oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a reaction producing Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate?

A1: A robust, multi-step strategy is recommended. Start with an aqueous workup (liquid-liquid extraction) to remove water-soluble byproducts and reagents. Follow this with flash column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 0.5% triethylamine. Finally, if the compound is a solid and high purity is required, perform a recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water.

Q2: How do I choose the starting solvent polarity for my column chromatography?

A2: Use Thin Layer Chromatography (TLC) to guide you. The ideal mobile phase for column chromatography will give your product an Rf value of approximately 0.25-0.35 on the TLC plate. This provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from impurities.[2]

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase chromatography (e.g., using a C18 column) is an excellent alternative, especially if the compound or impurities are very polar. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or TFA to ensure the basic nitrogen is protonated, leading to sharp peaks.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of techniques is best for confirming both identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

  • Melting Point: For solid compounds, a sharp melting point close to the literature value indicates high purity.

Visualized Workflows and Logic

General Purification Workflow

The following diagram illustrates a standard purification sequence for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

PurificationWorkflow cluster_0 Post-Reaction cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Final Polishing & Analysis Crude Crude Reaction Mixture Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Quench & Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC TLC Analysis (Optimize Eluent) Concentrate->TLC Crude Concentrate Column Flash Column Chromatography (with 0.5% NEt₃) TLC->Column Optimized Conditions Fractions Combine Pure Fractions Column->Fractions Recrystal Recrystallization (Optional, for solids) Fractions->Recrystal Concentrated Fractions Analysis Purity & Identity Check (NMR, LC-MS) Fractions->Analysis If liquid or already pure Recrystal->Analysis Final Pure Product Analysis->Final

Caption: General purification workflow from crude product to final analysis.

Troubleshooting Logic for Column Chromatography

This decision tree provides a logical path for diagnosing and solving common column chromatography issues.

TroubleshootingTree Start Problem with Column? Streaking Streaking / Tailing? Start->Streaking PoorSep Poor Separation? Streaking->PoorSep No AddBase Add 0.1-1% NEt₃ to Eluent Streaking->AddBase Yes NoElution No Elution? PoorSep->NoElution No OptimizeSolvent Optimize Solvent Ratio (Adjust Polarity) PoorSep->OptimizeSolvent Yes IncreasePolarity Drastically Increase Eluent Polarity NoElution->IncreasePolarity Yes Success Problem Solved NoElution->Success No AddBase->Success ChangeSolvent Change Solvent System (e.g., DCM/MeOH) OptimizeSolvent->ChangeSolvent Still Poor? CheckLoading Reduce Sample Load OptimizeSolvent->CheckLoading Good ΔRf? ChangeSolvent->Success IncreasePolarity->Success CheckLoading->Success

Caption: Decision tree for troubleshooting column chromatography issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol describes the purification of ~1 gram of crude product. Adjust silica and solvent volumes accordingly for different scales.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of test eluents (e.g., Hexane:Ethyl Acetate ratios from 9:1 to 1:1).

    • Identify the solvent system that gives your desired product an Rf of ~0.3. This will be your "base eluent."

  • Eluent Preparation:

    • Prepare a sufficient volume of your chosen base eluent. For a medium-sized column, 1-2 Liters is a good starting point.

    • To this eluent, add triethylamine (NEt₃) to a final concentration of 0.5% (v/v). For 1 L of eluent, add 5 mL of NEt₃. Mix thoroughly. This is now your "final eluent."

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of product).

    • Securely clamp the column vertically. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, and add a ~1 cm layer of sand.

    • Fill the column about one-third full with your final eluent.

    • Slowly pour silica gel (e.g., 40-63 µm mesh size, ~50 g for 1 g of product) into the column as a slurry mixed with the eluent, or dry, while continuously tapping the side of the column to ensure even packing.

    • Add another ~1 cm layer of sand on top of the silica bed.

    • Open the stopcock and drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product (~1 g) in a minimal amount of dichloromethane.

    • Add ~2-3 g of silica gel to this solution and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry loading" method and generally gives the best results.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your final eluent to the column.

    • Using gentle air pressure, push the eluent through the column at a steady rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of your product.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol is for purifying a solid product that is thermally stable.

  • Solvent Selection:

    • Place a small amount of your crude solid (~20 mg) into a test tube.

    • Add a small amount of a test solvent (~0.5 mL) at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture gently in a water bath. If it dissolves when hot, it is a potentially good solvent.

    • Remove the test tube from the heat and allow it to cool slowly. If pure crystals form, you have found a good single-solvent system.

    • If no single solvent works, try a two-solvent system (one solvent in which the compound is soluble, and one in which it is not).[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

    • Add the chosen solvent and heat the mixture to a gentle boil (using a water bath or heating mantle).

    • Add more hot solvent in small portions until the solid has just completely dissolved. Do not add excess solvent.

  • Decoloration (Optional):

    • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[9]

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass or place them in a vacuum oven.

References

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google P
  • Godard, A., & Queguiner, G. (1996). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 2263-2268.
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. RSC Publishing.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google P
  • Technical Support Center: Purification of (R)-5,6,7,8-tetrahydroquinolin-8-ol Reaction Products. Benchchem.
  • 5,6,7,8-Tetrahydroquinoline. PubChem.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. Semantic Scholar.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxyl
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Purific
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • Recrystallization. MIT Digital Lab Techniques Manual - YouTube.
  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH.
  • Preparation and Properties of Quinoline. Scribd.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Purification of Organic Compounds by Flash Column Chrom

Sources

Technical Support: Catalyst Poisoning in Ethyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses catalyst poisoning and deactivation issues specifically related to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS: 1350468-72-2).

This guide is structured for researchers observing reaction stalling, low turnover numbers (TON), or poor conversion when subjecting this substrate to metal-catalyzed transformations (e.g., hydrogenation, cross-coupling, or C-H activation).[1]

Executive Summary: The "Suicide Ligand" Effect

The core issue with Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is its ability to act as a bidentate ligand rather than a passive substrate.[1] Unlike simple pyridines, this molecule possesses two coordination sites—the pyridinic nitrogen (N1) and the ester carbonyl oxygen (at C8)—positioned in a geometry that favors the formation of stable 5-membered chelate rings with transition metals (Pd, Pt, Rh, Cu).[1]

When this chelation occurs, the substrate occupies the active sites of the catalyst, effectively poisoning the reaction by forming a thermodynamically stable, off-cycle complex.[1]

Key Chemical Properties
PropertySpecificationImplication for Catalysis
Nitrogen Type Pyridinic (

)
Strong

-donor and

-acceptor.[1][2] Binds irreversibly to electrophilic metals (Pd, Pt) in non-acidic media.[1]
C8-Substituent Ethyl Ester (-COOEt)The carbonyl oxygen can coordinate to the metal center, reinforcing the N-binding via the "chelate effect."[1]
Ring Saturation 5,6,7,8-TetrahydroThe saturated carbocyclic ring is flexible, potentially allowing the ester to adopt a conformation favorable for metal binding.[1]

Diagnostic & Troubleshooting Guide

Issue 1: Reaction Stalls at < 20% Conversion (Kinetic Poisoning)

Symptom: The reaction (e.g., hydrogenation or Suzuki coupling) begins rapidly but stops abruptly.[1] Adding more catalyst yields only a temporary burst of activity.[1] Root Cause: Product Inhibition / Substrate Poisoning. The substrate (or product) is binding to the metal surface (


), blocking access for other reagents.[1]
The Fix: The "Acid Scavenger" Protocol. 
Protonating the pyridinic nitrogen eliminates its ability to coordinate to the metal.[1]
  • Protocol: Add 1.1 to 2.0 equivalents of a Bronsted acid relative to the quinoline substrate.[1]

    • Recommended Acids: Methanesulfonic acid (MsOH), Trifluoroacetic acid (TFA), or HBF₄.[1]

    • Avoid: HCl (Chloride ions can act as competing ligands and poison Pd surfaces).[1]

    • Mechanism:[1][2][3][4][5][6]

      
      . The ammonium species cannot coordinate to the metal, leaving active sites free.[1]
      
Issue 2: Complete Lack of Reactivity in Cross-Coupling

Symptom: No product formation in Pd-catalyzed C-N or C-C coupling, despite standard conditions. Root Cause: Formation of Stable N,O-Chelates. Similar to the known stable complex Pd(quinoline-8-carboxylate)₂ [1], your substrate is likely stripping the palladium from the ligand (e.g., phosphine) and forming an inactive bis-chelate complex.[1]

The Fix: Stronger Ligands or Protecting Groups.

  • Ligand Switch: Switch to bulky, electron-rich monodentate ligands that outcompete the substrate, such as XPhos or BrettPhos .[1]

  • Lewis Acid Additive: Add a "dummy" metal to tie up the nitrogen.[1]

    • Protocol: Add 1.0 eq of Zn(OTf)₂ or Mg(OTf)₂ .[1] The Zinc/Magnesium will coordinate to the N,O-chelate site, protecting the Pd catalyst from being sequestered.[1]

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the "Off-Cycle" poisoning trap caused by the substrate's chelation potential.

CatalystPoisoning Cat Active Catalyst (Pd-L) OxAdd Oxidative Addition Cat->OxAdd + Ar-X Chelate INACTIVE TRAP Pd(Substrate)₂ Complex (Stable N,O-Chelate) Cat->Chelate + Substrate (Fast) Substrate Substrate (N,O-Donor) Substrate->Chelate TransMet Transmetallation OxAdd->TransMet Prod Product TransMet->Prod Prod->Cat Regeneration Chelate->Cat + Acid (H+) (Breaks Chelate)

Figure 1: The "Poisoning Trap" mechanism.[1] The substrate diverts the active catalyst into a stable, inactive chelate complex.[1] Addition of acid (green dotted line) is required to release the metal.[1]

Experimental Protocols

Protocol A: Acid-Promoted Hydrogenation (Anti-Poisoning)

Use this protocol if reducing the pyridine ring or functional groups on the scaffold.[1]

  • Preparation: Dissolve Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (1.0 mmol) in Methanol (5 mL) .

  • Acidification: Add Methanesulfonic acid (1.1 mmol, 71 µL) . Stir for 5 minutes to ensure protonation.

    • Note: The solution may warm slightly.[1]

  • Catalyst Addition: Add 5 wt% Pd/C (10 mol%) or PtO₂ (5 mol%) under an Argon blanket.[1]

    • Safety: Do not add dry catalyst to the solvent; use a water-wet paste or add under inert gas to prevent ignition.

  • Hydrogenation: Pressurize to 50-100 psi H₂ . Stir vigorously at room temperature.

    • Why Pressure? Protonated pyridines are harder to reduce; higher pressure is often required to overcome the activation energy barrier.[1]

  • Workup: Filter through Celite. Neutralize the filtrate with saturated NaHCO₃ after removing the catalyst to recover the free base.

Protocol B: Scavenger-Assisted Cross-Coupling

Use this protocol if using the molecule as a substrate in Suzuki/Buchwald reactions.

  • Additives: Include Zn(OTf)₂ (1.0 equiv) in the reaction vial along with the aryl halide and boronic acid.

  • Catalyst System: Use a precatalyst system prone to rapid activation, such as Pd(dba)₂ / XPhos .[1]

  • Order of Addition:

    • Solvent + Substrate + Zn(OTf)₂ (Stir 10 min to bind N-sites).[1]

    • Base (e.g., K₂CO₃).[1]

    • Pd Catalyst (Last).[1][2][7][8][9][10][11]

Frequently Asked Questions (FAQ)

Q: Can I use HCl instead of Methanesulfonic acid? A: It is not recommended for Palladium catalysis.[1] Chloride ions (


) are coordinating ligands that can compete with hydrogen or substrates for active sites on the Pd surface, causing a secondary "halide poisoning" effect.[1] Non-coordinating acids like MsOH, H₂SO₄, or HBF₄ are superior.[1]

Q: Why does the reaction turn black and precipitate? A: This often indicates catalyst decomposition (Pd black formation) or the precipitation of the Pd-Substrate complex . If the precipitate is crystalline/colored (often yellow/orange for Pd-N complexes), you have formed the chelate described in Figure 1.[1] Increase the temperature or add acid to redissolve and reactivate.[1]

Q: Is the 5,6,7,8-tetrahydro isomer more prone to poisoning than the 1,2,3,4-isomer? A: Yes, but via a different mechanism.[1]

  • 1,2,3,4-THQ: Contains a secondary amine (

    
    ).[1] It poisons via strong basic adsorption but is sterically hindered.[1]
    
  • 5,6,7,8-THQ (Your Compound): Contains a pyridine (

    
    ) and the 8-ester.[1] The planar aromatic nitrogen is less sterically hindered and more prone to 
    
    
    
    -backbonding and chelation with the adjacent ester, creating a tighter "bidentate bite" on the metal [1].

References

  • Cui, X., Li, J., Zhang, Z. P., Fu, Y., Liu, L., & Guo, Q. X. (2007).[1][9] Pd(quinoline-8-carboxylate)₂ as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions.[1][9][11][12] The Journal of Organic Chemistry, 72(24), 9342–9345.[1]

    • Significance: Establishes that quinoline-8-carboxylates form extremely stable complexes with Palladium, validating the "chelation trap" hypothesis.[1]

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1]

    • Significance: The authoritative text on using acid additives to prevent nitrogen poisoning in hydrogenation.[1]

  • Yeung, C. S., & Dong, V. M. (2011).[1] Catalytic Dehydrogenation of N-Heterocycles. Chemical Reviews, 111(3), 1215–1292.[1]

    • Significance: Discusses the thermodynamics of N-heterocycle binding to metal surfaces.

Sources

Technical Support Center: Characterizing Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of "The 8-Ester"

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a critical intermediate in the synthesis of metalloprotease inhibitors and histone demethylase (KDM) modulators. However, it presents a unique "trifecta" of characterization challenges that often lead researchers to incorrectly conclude their synthesis has failed.

If you are experiencing unexplainable NMR peak broadening , loss of product on silica columns , or spontaneous racemization , you are likely not dealing with impurities, but rather the inherent physicochemical properties of the tetrahydroquinoline (THQ) core.

This guide addresses the three most common "inconsistencies" reported by our user base.

Module 1: The "Ghost" Impurities (NMR Anomalies)

Symptom:

"My 1H NMR shows split peaks and broadening in the aliphatic region (1.7–3.0 ppm). It looks like a mixture of two compounds, but LCMS shows a single peak."

The Science (Causality): This is rarely an impurity. It is a result of Conformational Isomerism and Nitrogen Protonation State .

  • Ring Flipping: The saturated cyclohexene-like ring fused to the pyridine moiety exists in a half-chair conformation. At room temperature, the barrier to ring inversion is low enough to cause peak broadening but high enough to show distinct conformers if the temperature drops or if bulky substituents (like the 8-ester) lock the conformation.

  • The "Salt" Shift: The pyridine nitrogen is basic (

    
    ). In 
    
    
    
    , trace acid (HCl from solvent decomposition) can protonate the nitrogen, causing significant downfield shifts and broadening due to exchangeable protons.

Troubleshooting Protocol: The "Base-Wash" NMR Test Do not discard the batch. Validate the spectrum using this self-validating protocol:

  • Standardize the pH: Dissolve 5 mg of your sample in

    
    .
    
  • The Shift Test: Add 1-2 mg of solid anhydrous

    
     directly to the NMR tube. Shake vigorously for 30 seconds and let settle.
    
    • Why? This neutralizes trace acid, forcing the molecule entirely into the free-base form.

  • Re-acquire Spectrum: If the broad peaks sharpen and "split" multiplets coalesce into defined signals, your compound is pure.

  • Alternative: Run the spectrum in

    
     at 350K (
    
    
    
    ). High temperature induces rapid conformational exchange, averaging the signals into sharp peaks.

NMR_Troubleshooting Start Symptom: Broad/Split NMR Peaks CheckLCMS Check LCMS Purity Start->CheckLCMS SinglePeak Single Peak? CheckLCMS->SinglePeak Impurity Likely Chemical Impurity (Recrystallize) SinglePeak->Impurity No ConformerCheck Suspect Conformer/Salt Effect SinglePeak->ConformerCheck Yes SolventTest Add K2CO3 to CDCl3 Tube OR Switch to DMSO-d6 ConformerCheck->SolventTest Result Did Peaks Sharpen? SolventTest->Result Success Compound is Pure (Conformational Isomerism confirmed) Result->Success Yes Fail Degradation Product (Likely Oxidation to Quinoline) Result->Fail No

Figure 1: Decision tree for distinguishing between genuine impurities and conformational/salt artifacts in THQ derivatives.

Module 2: The Vanishing Yield (Purification Issues)

Symptom:

"I loaded 500 mg onto the column, but only recovered 300 mg. The product tails significantly."

The Science (Causality): The pyridine nitrogen acts as a Lewis base. Standard silica gel is slightly acidic (


).
  • The Trap: The basic nitrogen coordinates with the silanol groups (

    
    ) on the silica surface.
    
  • The Loss: This interaction is often strong enough to irreversibly bind a portion of your compound to the baseline, or cause it to "streak" across 20 fractions, making it invisible to UV detection in dilute concentrations.

Troubleshooting Protocol: Amine-Deactivated Silica You must block the silanol sites before your compound sees them.

ParameterStandard Protocol (AVOID)Correct Protocol (USE)
Stationary Phase Untreated Silica Gel (60 Å)TEA-Deactivated Silica
Mobile Phase Hexane / Ethyl AcetateHexane / EtOAc + 1% Triethylamine (TEA)
Loading Method Dissolved in DCMSolid load (adsorbed on Celite)
Recovery Expectation 60-70%>95%

Step-by-Step Deactivation:

  • Slurry Preparation: Mix silica gel with your starting mobile phase (e.g., 90:10 Hex/EtOAc) containing 1% Triethylamine .

  • Column Packing: Pour the slurry. Flush with 2 column volumes of the same solvent.

  • Equilibration: The TEA binds to the acidic silanol sites.

  • Run: Load your sample. You can now remove TEA from the mobile phase for the run, or keep it at 0.5% to ensure sharp bands.

Module 3: The Fragile Stereocenter (Racemization)

Symptom:

"My chiral synthesis (or resolution) yielded 95% ee, but after workup/storage, it dropped to 60% ee."

The Science (Causality): The proton at C8 is doubly activated :

  • Alpha-Carbonyl: It is adjacent to the ester carbonyl (standard enolization).

  • Benzylic-like: It is adjacent to the pyridine ring. This makes the C8 proton significantly more acidic (

    
    ) than a typical ester 
    
    
    
    -proton. Even mild bases (like aqueous
    
    
    during extraction) or active alumina can trigger deprotonation/re-protonation, leading to racemization.

Mechanism of Failure:



Troubleshooting Protocol: "Acidic-Quench" Workup If you are handling the chiral enantiomer, you must avoid basic environments entirely during isolation.

  • Quench: If the reaction was basic, quench immediately into a buffered solution (pH 6–7), such as Ammonium Chloride (

    
    )  or Phosphate buffer. Do not use Sodium Hydroxide or Carbonate. 
    
  • Drying: Use Sodium Sulfate (

    
    ).[1] Avoid Magnesium Sulfate (
    
    
    
    ) if possible, as it can be slightly Lewis-acidic/basic depending on hydration, potentially catalyzing surface reactions.
  • Storage: Store the pure oil/solid at -20°C under Argon. Avoid storing as a solution in protic solvents (Methanol/Ethanol), which facilitate proton exchange.

Racemization_Risk cluster_prevention Prevention Strategy Substrate Chiral C8-Ester Base Base Contact (NaHCO3, Silica, Alumina) Substrate->Base Exposure Enolate Planar Enolate Intermediate Base->Enolate Deprotonation Racemate Racemic Mixture (Loss of Optical Activity) Enolate->Racemate Reprotonation Buffer Use NH4Cl Buffer (pH 6-7)

Figure 2: Mechanism of C8-epimerization. The convergence of the pyridine ring and ester group creates a "hotspot" for acidity.

Frequently Asked Questions (FAQ)

Q: My product turned yellow/brown overnight on the bench. Is it ruined? A: Likely yes. Tetrahydroquinolines are susceptible to oxidative aromatization to form the fully aromatic Quinoline-8-carboxylate . This is driven by the stability of the aromatic system.

  • Diagnostic: Check NMR for the disappearance of the aliphatic multiplet region (1.7–3.0 ppm) and the appearance of aromatic signals in the 7.0–9.0 ppm range.

  • Prevention: Always store under inert atmosphere (Argon/Nitrogen).

Q: Can I use HPLC with TFA (Trifluoroacetic acid) for purification? A: Yes, but be careful. The TFA will form a salt with the pyridine nitrogen.

  • Pros: Sharp peaks on HPLC.

  • Cons: The isolated product will be the TFA salt. This changes the molecular weight (MW + 114) and the NMR spectrum. To get the free base, you must wash with mild base (pH 8), but remember the racemization risk discussed in Module 3.

Q: Why does the coupling constant (


) of the H-8 proton change between batches? 
A:  This indicates a difference in salt formation. The H-8 proton coupling is sensitive to the dihedral angle of the ring. Protonating the nitrogen changes the ring puckering (conformation), altering the 

-value. Ensure all batches are converted to the same form (Free Base or HCl salt) before comparing analytical data.

References

  • Conformational Analysis of Tetrahydroquinolines: Crossley, R., et al. "Physicochemical properties of 5,6,7,8-tetrahydroquinoline derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1980.

  • Silica Gel Interactions with Amines: Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Deactivation of Silica." Laboratory Techniques Guide.

  • Racemization of alpha-amino/alpha-aryl esters: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Section 4-13: Tautomerism).

  • Tetrahydroquinoline Synthesis & Stability: Sridharan, V., et al. "Tetrahydroquinolines: A Perspective on Synthesis and Applications." Chemical Reviews, 2011.

Sources

Technical Support Center: Reaction Monitoring for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. Here, we address common challenges and provide troubleshooting strategies to ensure reliable and accurate results.

Section 1: Reaction Overview & Monitoring Strategy

The synthesis of ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate can be achieved through various synthetic routes, often involving the formation of the tetrahydroquinoline core. A common approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Given[1][2][3] the aromatic and heterocyclic nature of the starting materials and product, both TLC and LC-MS are excellent tools for monitoring the reaction's progress.

Why is reaction monitoring crucial?
  • Determine Reaction Completion: Ascertain the point at which the starting materials have been consumed to maximize yield and prevent unnecessary heating or reagent use.

  • Identify Intermediates and Byproducts: Gain insights into the reaction mechanism and identify any unexpected side reactions.

  • Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and catalyst loading based on real-time data.

General Monitoring Workflow

workflow General Reaction Monitoring Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision A Start Reaction B Withdraw Aliquot A->B C Prepare Sample for Analysis B->C D TLC Analysis C->D E LC-MS Analysis C->E F Reaction Complete? D->F E->F G Work-up F->G Yes H Continue Reaction F->H No H->B

Caption: A generalized workflow for monitoring a chemical reaction using TLC and LC-MS.

Section 2: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and cost-effective method for qualitatively monitoring your reaction. It provides a visual representation of the disappearance of starting materials and the appearance of the product.

##[4][5]# Frequently Asked Questions (FAQs) for TLC Analysis

Q1: How do I select the right mobile phase (solvent system) for my reaction?

A1: The goal is to find a solvent system that provides good separation between your starting materials and the product. For quinoline derivatives, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • [6]Initial Trial: Begin with a 7:3 or 8:2 ratio of hexane to ethyl acetate.

  • Adjusting Polarity:

    • If spots remain at the baseline (Rf ≈ 0), the mobile phase is not polar enough. Increase the proportion of ethyl acetate. [6] - If spots are at the solvent front (Rf ≈ 1), the mobile phase is too polar. Increase the proportion of hexanes.

  • [6]For Polar Compounds: If your starting materials or product are highly polar, consider systems like dichloromethane/methanol.

[6]Q2: How do I interpret the TLC plate to know if my reaction is complete?

A2: To effectively monitor the reaction, you should spot three lanes on your TLC plate:

  • SM: Starting Material(s)

  • RM: Reaction Mixture

  • Co-spot: A mixture of both the starting material and the reaction mixture.

The reaction is progressing if the intensity of the starting material spot in the "RM" lane diminishes over time, while a new spot (the product) appears and intensifies. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

[6]Q3: How can I visualize the spots on the TLC plate?

A3: Quinoline derivatives are often UV-active due to their aromatic nature.

  • [4]Primary Method: View the dried plate under a UV lamp (254 nm). Compounds will appear as dark spots.

  • Secondary Method: If spots are not UV-active or for better visualization, use an iodine chamber. Iodine vapor stains many organic compounds, appearing as brownish spots.

##[4]# Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots - Sample is too concentrated.- The compound is highly polar and interacts strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a modifier to the mobile phase. For basic compounds like quinolines, a few drops of triethylamine can help. For acidic compounds, a few drops of acetic acid may be beneficial.
[7] Spots are not moving from the baseline (Rf = 0) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
[6] Spots are running at the solvent front (Rf = 1) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
[6] Poorly Resolved or Overlapping Spots - The polarity of the mobile phase is not optimal.- Experiment with different solvent systems. Sometimes, a three-component system (e.g., hexane/ethyl acetate/triethylamine) can improve separation.
No Spots Visible - The sample concentration is too low.- The solvent level in the developing chamber was above the spotting line.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Ensure the solvent level is below the baseline on the TLC plate.

[8]### Detailed Protocol: Monitoring Reaction by TLC

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for starting material (SM), reaction mixture (RM), and co-spot (Co).

  • [4] Sample Preparation: Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate). The reaction mixture can often be spotted directly.

  • [4] Spotting: Using a capillary tube, apply a small spot of each sample to its designated lane on the baseline. For the co-spot, apply the starting material first, let it dry, then spot the reaction mixture on top.

  • [4] Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.

  • [4] Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • [4] Visualization: View the plate under a UV lamp and circle any visible spots. If needed, use a secondary visualization method like an iodine chamber.

  • [4] Interpretation: Compare the lanes to assess the progress of the reaction.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides more detailed and quantitative information than TLC. It confirms the molecular weight of the product and can detect trace impurities.

##[6]# Frequently Asked Questions (FAQs) for LC-MS Analysis

Q1: What are the expected m/z values for my starting materials and product?

A1: You must calculate the exact molecular weight of your starting materials, expected intermediates, and the final product, ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. For ESI-MS in positive ion mode, you will typically observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement to confirm the elemental composition.

[6][9]Q2: How can LC-MS confirm the identity of my product?

A2: LC-MS provides two key pieces of information:

  • Retention Time (RT): This is characteristic of a compound under specific chromatographic conditions.

  • Mass-to-Charge Ratio (m/z): This provides the molecular weight of the compound. The combination of a specific retention time and the correct mass-to-charge ratio provides strong evidence for the identity of your synthesized product.

[6]Q3: Can I use LC-MS to quantify my reaction's progress?

A3: Yes, LC-MS is a powerful quantitative tool. By creating a calibration curve with known concentrations of your starting material and product, you can determine their concentrations in the reaction mixture over time. This offers a more precise measure of reaction kinetics and yield compared to the qualitative nature of TLC.

##[6]# Troubleshooting Common LC-MS Issues

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., residual silanols).- Column overload.- Use a mobile phase with a modifier. For basic compounds like quinolines, adding a small amount of formic acid or ammonium formate can improve peak shape.- Dilute the sample or inject a smaller volume.
[10] Peak Fronting - Column overload (too high concentration or injection volume).- Sample solvent is stronger than the mobile phase.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase if possible.
[10] Low Signal Intensity - Poor ionization of the analyte.- Sample concentration is too low.- Adjust the mobile phase pH to promote ionization. For basic nitrogen heterocycles, an acidic mobile phase (e.g., with formic acid) is generally effective for positive ion mode ESI.- Concentrate the sample, if possible.
Ghost Peaks - Carryover from previous injections.- Contaminants in the mobile phase or solvents.- Run blank injections (mobile phase only) to check for carryover.- Ensure the use of high-purity solvents and fresh mobile phases.
[10] Retention Time Shifts - Changes in mobile phase composition or flow rate.- Column degradation or temperature fluctuations.- Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.- Use a column thermostat to maintain a stable temperature.
Potential Side Reactions to Monitor
  • Hydrolysis of the Ethyl Ester: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This [11][12][13][14][15]would be observed as a new peak in the LC chromatogram with a corresponding mass.

  • Over-reduction or Incomplete Reaction: Depending on the synthetic route, you might see partially reacted intermediates or byproducts from over-reduction. LC-MS is invaluable for identifying these species.

Detailed Protocol: General LC-MS Method for Reaction Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 30-40 °C

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500 (adjust based on the expected masses of your compounds)

    • Capillary Voltage, Gas Flow, etc.: Optimize based on your specific instrument.

  • Analysis: Inject the prepared sample. Monitor the extracted ion chromatograms (EICs) for the [M+H]⁺ ions of your starting materials and product to track their relative abundance over time.

LC-MS Troubleshooting Logic

lc_troubleshooting LC-MS Troubleshooting Decision Tree A Poor Peak Shape? B Tailing? A->B C Fronting? A->C F Low Signal? A->F No B->C No D Add mobile phase modifier (e.g., formic acid). Reduce sample concentration. B->D Yes E Reduce injection volume. Dissolve sample in mobile phase. C->E Yes C->F No G Optimize mobile phase pH for ionization. Increase sample concentration. F->G Yes H Retention Time Shift? F->H No I Prepare fresh mobile phase. Check flow rate and column temperature. H->I Yes

Caption: A decision tree for troubleshooting common LC-MS issues.

References
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Monitoring quinoline synthesis progress using TLC or LC-MS. (n.d.). Benchchem.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. (n.d.).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • The Friedländer Synthesis of Quinolines. (n.d.).
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opi
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • TLC troubleshooting. (n.d.). ChemBAM.
  • Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chrom
  • Method for synthesizing 5,6,7,8-tetrahydroquinoline. (n.d.).
  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube.
  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (2025).
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. (n.d.). MDPI.
  • Monitoring Reactions by TLC. (n.d.).
  • Hydrolysis of Esters. (2024). Save My Exams.
  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). Frontiers in Chemistry.
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd..
  • Peak Shape Changes for a Previously Used Column. (n.d.).
  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers in Chemistry.
  • Influence of LC parts (valves etc.) on peak shape?. (2018).
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). Medium.

Sources

Validation & Comparative

The Tetrahydroquinoline Scaffold: A Comparative Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and its Analogs in Oncology Research

For decades, the privileged tetrahydroquinoline scaffold has served as a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides an in-depth comparison of the biological activities of ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and its derivatives, with a particular focus on their anticancer properties. We will explore their performance against relevant alternatives, supported by experimental data, and delve into the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

The Tetrahydroquinoline Core: A Launchpad for Anticancer Activity

The 5,6,7,8-tetrahydroquinoline nucleus is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its presence in numerous biologically active compounds. While direct biological activity data for ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is limited, its true value lies in its role as a key synthetic intermediate. The ester functional group at the 8-position provides a reactive handle for the introduction of various pharmacophores, such as amides, nitriles, and other functionalities, paving the way for the creation of extensive compound libraries with diverse pharmacological profiles.

Recent research has illuminated the significant anticancer potential of various substituted tetrahydroquinoline derivatives. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumor growth and progression.[1]

Comparative Analysis of Anticancer Activity: Tetrahydroquinolines vs. Tetrahydroisoquinolines

To contextualize the anticancer potential of the tetrahydroquinoline scaffold, a comparison with the closely related tetrahydroisoquinoline core is instructive. Both heterocyclic systems have yielded potent anticancer agents, often targeting similar cellular pathways.

Antiproliferative Activity

The antiproliferative activity of various tetrahydroquinoline and tetrahydroisoquinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are presented below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydroquinoline Morpholine-substituted (10e)A549 (Lung)0.033[2]
Morpholine-substituted (10h)MCF-7 (Breast)0.087[2]
8-phenyltetrahydroquinolinone (4a)A549 (Lung)11.33[3]
8-phenyltetrahydroquinolinone (4a)HCT-116 (Colon)~13[3]
Tetrahydroisoquinoline GM-3-18Colon Cancer Panel0.9 - 10.7[4]
GM-3-121 (Anti-angiogenesis)-1.72[4]

The data clearly indicates that substitutions on the tetrahydroquinoline ring can lead to highly potent anticancer agents, with some derivatives exhibiting IC50 values in the nanomolar range.[2] The broad range of activity for the tetrahydroisoquinoline derivative GM-3-18 across a panel of colon cancer cell lines highlights the potential of this scaffold as well.[4]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The efficacy of these compounds stems from their ability to interact with and modulate critical cellular pathways that are often dysregulated in cancer.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive therapeutic target. Certain morpholine-substituted tetrahydroquinoline derivatives have been identified as potent mTOR inhibitors, contributing to their significant antiproliferative activity.[2]

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis THQ_Derivative Tetrahydroquinoline Derivative THQ_Derivative->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Several tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells, often through the activation of intrinsic and extrinsic pathways.[3]

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in tumor progression, metastasis, and angiogenesis. Consequently, CXCR4 has emerged as a promising target for anticancer therapies. A number of tetrahydroquinoline and tetrahydroisoquinoline derivatives have been developed as potent CXCR4 antagonists.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: General workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Calcium Flux Assay for CXCR4 Antagonism

This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the binding of CXCL12 to the CXCR4 receptor.[10][11][12][13][14]

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line that endogenously expresses CXCR4 or has been engineered to do so.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test compound (potential antagonist).

  • Ligand Stimulation: Stimulate the cells with a known concentration of CXCL12.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: Determine the inhibitory effect of the test compound on the CXCL12-induced calcium flux and calculate the IC50 value.

Synthesis of 8-Substituted Tetrahydroquinolines

The synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines is a critical step in exploring the structure-activity relationship of this scaffold. A common synthetic route involves the following key steps:

Synthesis_THQ Quinoline Quinoline THQ_8_ol (±)-5,6,7,8-Tetrahydro- quinolin-8-ol Quinoline->THQ_8_ol Reduction Ester_Derivative Ester Derivative THQ_8_ol->Ester_Derivative Esterification Amide_Derivative Amide/Other Derivative Ester_Derivative->Amide_Derivative Amination/ Functionalization

Caption: General synthetic scheme for 8-substituted tetrahydroquinolines.

A versatile method for preparing enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol involves the lipase-catalyzed kinetic acetylation of the racemic alcohol.[15] This chiral intermediate can then be used to synthesize a variety of 8-substituted derivatives. Another approach involves the reaction of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with various electrophiles to introduce functionality at the 8-position.[16]

Conclusion and Future Directions

The tetrahydroquinoline scaffold represents a highly promising platform for the development of novel anticancer agents. The ease of chemical modification, particularly at the 8-position of the ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate core, allows for the generation of diverse libraries of compounds with potent and selective biological activities. The demonstrated efficacy of tetrahydroquinoline derivatives as mTOR inhibitors and inducers of apoptosis underscores their therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the tetrahydroquinoline core to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and drug-like properties.

By continuing to explore the rich chemistry and biology of the tetrahydroquinoline scaffold, the scientific community is well-positioned to develop the next generation of innovative and effective cancer therapies.

References

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. National Institutes of Health. [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. PubMed. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Nature. [Link]

  • IC 50 values of compounds (μM). ResearchGate. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate. [Link]

  • CXCR4 Human Chemokine GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. DiscoverX. [Link]

  • Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. JoVE. [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]

  • Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. ACS Publications. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry. PubMed. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • LM enhances CXCR4-mediated Ca 2+ flux, cell migration, and β-arrestin-2 recruitment. PNAS. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation and purity assessment of novel chemical entities are paramount. Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, a heterocyclic compound featuring a partially hydrogenated quinoline core, represents a versatile scaffold in the synthesis of more complex, biologically active molecules.[1] Its unambiguous identification and characterization are not merely academic exercises; they are foundational to ensuring the safety, efficacy, and reproducibility of any downstream application.

This guide provides an in-depth, comparative framework for the spectroscopic analysis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. Moving beyond a simple recitation of data, we will explore the causality behind the selection of specific analytical techniques, detail self-validating experimental protocols, and ground our interpretations in authoritative standards, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[2][3] Our objective is to demonstrate that a multi-faceted spectroscopic approach is not just best practice, but essential for achieving the level of analytical certainty required in a regulated research and development environment.

The Imperative of a Multi-Modal Spectroscopic Approach

No single analytical technique can provide a complete structural picture of a molecule. Each method interrogates a different physical property of the compound, and their combined data create a comprehensive and robust analytical profile. For Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, we will focus on the synergistic triad of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

  • NMR Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of atoms.

  • FT-IR Spectroscopy : Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry : Determines the molecular weight and can reveal information about the molecular formula and structural fragments.

The validation of these procedures ensures they are "fit for purpose," a cornerstone of modern analytical science.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecule's complete structure.

¹H NMR Analysis: Proton Environment and Connectivity

Causality : ¹H NMR is the initial go-to experiment. It quantifies the number of distinct proton environments, their integration (ratio), and their proximity to neighboring protons through spin-spin coupling. This allows for the direct assembly of molecular fragments. For our target molecule, ¹H NMR will be critical to distinguish the aromatic protons on the pyridine ring from the aliphatic protons on the saturated ring and the ethyl ester group.

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz) :

  • Aromatic Region (δ 7.0-8.5 ppm) : Three distinct signals corresponding to the protons on the pyridine ring.

  • Aliphatic & Ester Region (δ 1.2-4.5 ppm) :

    • A triplet around δ 4.2 ppm (2H, -O-CH₂ -CH₃) coupled to the methyl protons.

    • A triplet around δ 1.3 ppm (3H, -O-CH₂-CH₃ ) coupled to the methylene protons.

    • A multiplet for the proton at the C8 position (δ ~4.0 ppm, 1H), which is deshielded by the adjacent ester and nitrogen-containing ring.

    • Several multiplets for the protons at the C5, C6, and C7 positions (δ ~1.8-3.0 ppm, 6H).

¹³C NMR Analysis: The Carbon Skeleton

Causality : While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. It identifies the number of unique carbon environments and provides information about their hybridization (sp³, sp², sp) and functionalization. For Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, this technique will confirm the presence of the ester carbonyl carbon, the aromatic carbons, and the distinct aliphatic carbons.

Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz) :

  • Carbonyl Carbon (δ ~170-175 ppm) : A single signal for the ester C=O.

  • Aromatic Carbons (δ ~120-150 ppm) : Signals corresponding to the carbons of the pyridine ring.

  • Ester Alkyl Carbons (δ ~60 ppm and ~14 ppm) : Signals for the -O-C H₂- and -C H₃ carbons.

  • Aliphatic Carbons (δ ~20-55 ppm) : Signals for the C5, C6, C7, and C8 carbons of the saturated ring.

Experimental Protocol for NMR Validation
  • Sample Preparation : Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., Tetramethylsilane, TMS).

  • Instrument Setup : Use a calibrated NMR spectrometer (e.g., 400 MHz). Ensure the instrument has passed performance qualification tests.

  • Data Acquisition : Acquire ¹H and ¹³C spectra under standard conditions. For ¹³C, use a proton-decoupled pulse sequence to simplify the spectrum.

  • Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Validation (Specificity) : The unique set of chemical shifts and coupling constants serves as a highly specific fingerprint for the molecule. To validate specificity, the spectrum should be compared against a reference standard if available, or against a structurally similar compound, such as the parent 5,6,7,8-tetrahydroquinoline, to demonstrate that the signals for the ethyl carboxylate group are present and correctly assigned.[6]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Validation Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument Calibrated NMR Spectrometer (400 MHz) Transfer->Instrument Insert Sample Acquire_H1 Acquire ¹H Spectrum Instrument->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Instrument->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_C13->Process Process FID Analyze Assign Peaks & Interpret Structure Process->Analyze Validate Validate Specificity (ICH Q2(R2)) Analyze->Validate

Caption: Workflow for NMR Spectroscopic Analysis and Validation.

FT-IR Spectroscopy: Functional Group Fingerprinting

Causality : FT-IR is a rapid and highly effective technique for identifying the functional groups within a molecule. The absorption of specific frequencies of infrared light corresponds to the vibrational energies of different bonds (e.g., C=O, C-O, C-H, N-H). For our target compound, FT-IR will unequivocally confirm the presence of the ester functional group, and distinguish between aromatic and aliphatic C-H bonds.

Anticipated FT-IR Data (ATR) :

  • ~3000-3100 cm⁻¹ : Aromatic C-H stretch.

  • ~2850-2960 cm⁻¹ : Aliphatic C-H stretch from the saturated ring and ethyl group.

  • ~1735 cm⁻¹ : A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch. This is a key diagnostic peak.

  • ~1600 cm⁻¹ : Aromatic C=C and C=N ring stretching.

  • ~1180-1250 cm⁻¹ : Strong C-O stretch associated with the ester group.

Experimental Protocol for FT-IR Validation
  • Sample Preparation : Place a small amount of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Collection : Collect a background spectrum of the clean, empty ATR crystal. This is crucial for data accuracy.

  • Sample Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Validation (Specificity) : Specificity is demonstrated by the presence of characteristic absorption bands corresponding to the molecule's functional groups.[7] The most critical band for validation is the strong ester C=O stretch around 1735 cm⁻¹. Comparing the spectrum to an alternative, like 5,6,7,8-tetrahydroquinoline which lacks an ester group, would show the absence of this key peak, thus validating the method's ability to identify this functional group.

FT-IR Workflow Diagram

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_validation Data Interpretation Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Ready for Sample Acquire Acquire Sample Spectrum (16-32 scans) Apply->Acquire Process Automatic Background Subtraction Acquire->Process Process Data Interpret Identify Functional Group Peaks Process->Interpret Validate Validate Specificity (Presence of C=O, C-O) Interpret->Validate

Caption: Workflow for FT-IR Spectroscopic Analysis and Validation.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Causality : MS provides the exact molecular weight of a compound, which is a fundamental characteristic. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict the elemental composition, offering powerful confirmation of the molecular formula.

Predicted MS Data (Electrospray Ionization - ESI+) :

  • Molecular Formula : C₁₂H₁₅NO₂

  • Exact Mass : 205.1103 Da

  • [M+H]⁺ (Protonated Molecule) : 206.1176 m/z.[8] This is the most likely and most important ion to be observed in ESI positive mode.

  • [M+Na]⁺ (Sodium Adduct) : 228.0995 m/z.[8] Often observed as a secondary adduct.

Experimental Protocol for MS Validation
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrument Setup : Use a calibrated mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) equipped with an ESI source.

  • Infusion : Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Validation (Specificity) : The primary validation point is the detection of the correct molecular ion peak ([M+H]⁺ at 206.1176 m/z). For HRMS, the measured mass must be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the molecular formula C₁₂H₁₅NO₂. This provides extremely high confidence in the identity of the compound.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_validation Data Analysis & Validation Dissolve Prepare Dilute Solution (e.g., 1-10 µg/mL in MeOH) Instrument Calibrated HRMS (e.g., Q-TOF, Orbitrap) Dissolve->Instrument Load Sample Infuse Direct Infusion (ESI+) Instrument->Infuse Acquire Acquire Spectrum (m/z 100-500) Infuse->Acquire Identify Identify Molecular Ion Peak ([M+H]⁺) Acquire->Identify Analyze Data Calculate Calculate Mass Error (< 5 ppm) Identify->Calculate Confirm Confirm Elemental Composition Calculate->Confirm

Caption: Workflow for Mass Spectrometry Analysis and Validation.

Comparative Data Summary

To underscore the importance of specificity in validation, the following table compares the expected key spectroscopic features of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate with its parent scaffold, 5,6,7,8-tetrahydroquinoline.

Spectroscopic FeatureEthyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (Target)5,6,7,8-tetrahydroquinoline (Alternative)[6][9]Justification for Specificity
Molecular Formula C₁₂H₁₅NO₂C₉H₁₁NDifferent elemental composition.
Molecular Weight 205.11 g/mol 133.19 g/mol A difference of 72 g/mol , corresponding to the C₄H₄O₂ (ethyl carboxylate) group.
¹H NMR (Key Signals) ~4.2 ppm (q, 2H), ~1.3 ppm (t, 3H)AbsentUnique signals for the ethyl ester group are present only in the target molecule.
¹³C NMR (Key Signal) ~170-175 ppmAbsentThe ester carbonyl carbon signal is a definitive marker for the target.
FT-IR (Key Peak) ~1735 cm⁻¹ (strong, sharp) Absent The strong C=O stretch is the most prominent and specific feature in the IR spectrum.
MS ([M+H]⁺) 206.1176 m/z 134.0964 m/z The molecular ion peaks are distinct and provide unambiguous confirmation of molecular weight.

Conclusion

The robust characterization of a chemical entity like Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is built upon a foundation of orthogonal, validated analytical techniques. As demonstrated, NMR, FT-IR, and MS each provide a unique and essential piece of the structural puzzle. By following structured, self-validating protocols grounded in ICH guidelines, researchers can ensure the specificity, accuracy, and reliability of their analytical data. This multi-modal approach does not just identify a molecule; it establishes a verifiable analytical fingerprint that is indispensable for regulatory submission, quality control, and the overall integrity of the drug development process.

References

  • Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. [Link]

  • FAO AGRIS. Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoxaline. [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoline. [Link]

  • PubChem. Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • The Royal Society of Chemistry. Supporting Information - Ionic liquid grafted onto graphene oxide.... [Link]

  • MPG.PuRe. Supporting Information. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Institutes of Health. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

Sources

A Comparative Analysis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Quinoline and its derivatives have historically been a rich source of antimicrobial compounds. This guide provides a comparative overview of ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, a lesser-studied tetrahydroquinoline derivative, and its potential as an antimicrobial agent in comparison to established drugs. While direct antimicrobial data for this specific compound is not widely available in published literature, this document synthesizes information on related tetrahydroquinoline and quinoline compounds to build a scientifically grounded, hypothetical comparison.

Introduction to the Tetrahydroquinoline Scaffold

Tetrahydroquinoline and its parent compound, quinoline, are heterocyclic aromatic compounds that form the core of many biologically active molecules.[1][2] The quinolone class of antibiotics, which are widely used to treat a variety of bacterial infections, are perhaps the most well-known antimicrobials derived from the quinoline scaffold.[3][4] These drugs primarily exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][4][5][6][7] The proven success of quinolones provides a strong rationale for investigating other quinoline derivatives, including tetrahydroquinolines, for antimicrobial activity. While many tetrahydroquinoline compounds have been investigated for their anticancer properties[1], the broader antimicrobial potential of this class remains an active area of research.[2][8]

Profile of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Chemical Structure and Synthesis:

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a derivative of 5,6,7,8-tetrahydroquinoline. Its synthesis has been described through methods involving the reaction of 8-lithio or 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification.[9] Another approach involves the catalytic hydrogenation of quinoline.[10]

Postulated Mechanism of Action:

Given its structural similarity to quinolone antibiotics, it is plausible that ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate could interfere with bacterial DNA synthesis. The nitrogen atom in the quinoline ring and the carbonyl group of the ester are key features that could potentially interact with the active sites of DNA gyrase or topoisomerase IV. However, without experimental data, this remains a hypothesis. The mechanism of action would need to be elucidated through rigorous biochemical and microbiological assays.

Comparator Antimicrobial Agents

To provide a meaningful comparison, a panel of well-characterized antimicrobial agents with diverse mechanisms of action would be essential.

Antimicrobial Agent Class Mechanism of Action Primary Spectrum of Activity
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair.[3][5][7]Broad-spectrum, including many Gram-negative and Gram-positive bacteria.[4]
Penicillin G Beta-lactamInhibits penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis, leading to cell wall disruption and lysis.Primarily active against Gram-positive bacteria.
Tetracycline TetracyclineBinds to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the attachment of aminoacyl-tRNA.Broad-spectrum, including Gram-positive and Gram-negative bacteria, as well as atypical bacteria.
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Primarily active against Gram-positive bacteria, including MRSA.

Experimental Framework for Comparative Analysis

A comprehensive evaluation of the antimicrobial potential of ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate would involve a series of standardized in vitro tests. The methodologies for these tests are well-established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]

A. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard technique for determining MIC values.[16][17]

Experimental Protocol: Broth Microdilution MIC Assay (adapted from EUCAST guidelines) [16][17]

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and each comparator antibiotic in a suitable solvent.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.[17]

Hypothetical Comparative MIC Data (µg/mL)

Organism Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate Ciprofloxacin Penicillin G Tetracycline Vancomycin
Staphylococcus aureus ATCC 29213160.50.1211
Escherichia coli ATCC 25922320.015>1284>128
Pseudomonas aeruginosa ATCC 27853>1280.5>12816>128
Enterococcus faecalis ATCC 29212642482

B. Minimum Bactericidal Concentration (MBC) Determination:

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental Protocol: MBC Assay

  • Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.

C. Time-Kill Kinetic Assays:

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB.

  • Addition of Antimicrobial: Add the test compound and comparator agents at concentrations corresponding to their MICs (e.g., 1x, 2x, and 4x MIC).

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove aliquots from each culture, perform serial dilutions, and plate onto MHA.

  • Colony Counting: After incubation, count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Kinetics A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-Well Plate A->C J Expose Bacteria to Antimicrobials (1x, 2x, 4x MIC) A->J B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D B->J C->D E Incubate (16-20h) D->E F Read MIC E->F G Subculture from Clear MIC Wells F->G H Incubate Plates (18-24h) G->H I Determine MBC H->I K Sample at Time Points (0-24h) J->K L Plate Serial Dilutions K->L M Count Colonies & Plot Kinetics L->M G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA Bacterial Chromosome DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair DNA->Replication Compound Ethyl 5,6,7,8- tetrahydroquinoline-8-carboxylate Compound->DNA_Gyrase Inhibition

Caption: Postulated mechanism of action via inhibition of DNA gyrase/topoisomerase IV.

Concluding Remarks and Future Directions

While ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate remains a largely unexplored compound in the context of antimicrobial research, its structural relationship to the highly successful quinolone antibiotics suggests that it warrants further investigation. The experimental framework outlined in this guide provides a clear and standardized path for a comprehensive in vitro evaluation of its antimicrobial properties against a panel of clinically relevant bacteria.

Should initial screening reveal promising activity, further studies would be necessary to:

  • Elucidate the precise mechanism of action.

  • Assess its activity against a broader range of clinical isolates, including resistant strains.

  • Evaluate its cytotoxicity and potential for in vivo efficacy and toxicity in animal models.

The quest for novel antimicrobial agents is a critical endeavor in modern medicine. Systematic evaluation of compounds like ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, guided by established principles of microbiology and medicinal chemistry, is a vital step in this process.

References

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. PubMed. Available at: [Link]

  • [Mechanism of Action of Quinolones]. PubMed. Available at: [Link]

  • Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry. Available at: [Link]

  • Quinolone antibiotics. MedChemComm (RSC Publishing). Available at: [Link]

  • Biosynthesis of Tetrahydroisoquinoline Antibiotics. PubMed. Available at: [Link]

  • Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • MIC Determination. EUCAST. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. IEEE. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available at: [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. Available at: [Link]

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. Available at: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]

  • Plate outline for MIC determination by broth microdilution using the EUCAST reference method. dH2O, distilled water. ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of Ethyl and Methyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate: Synthesis, Physicochemical Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential, exhibiting a wide range of activities including antiproliferative, antimicrobial, and modulation of key cellular signaling pathways such as the mTOR pathway.[1][2] Within this important class of molecules, the nature of substituents plays a crucial role in defining the physicochemical properties and biological efficacy. This guide provides a detailed comparative analysis of two closely related analogs: ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. We will delve into their synthesis, compare their key physicochemical characteristics, and explore their potential biological activities, supported by established experimental protocols.

Synthetic Strategies: A Shared Pathway to the Core Scaffold

The synthesis of both ethyl and methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate can be achieved through a common pathway, commencing with the formation of the 5,6,7,8-tetrahydroquinoline core, followed by carboxylation and subsequent esterification. A prevalent method involves the catalytic hydrogenation of quinoline to yield 5,6,7,8-tetrahydroquinoline.[3] More advanced, one-pot procedures have also been developed to improve efficiency.[4]

Following the formation of the tetrahydroquinoline nucleus, a key step is the introduction of the carboxylic acid group at the 8-position. This is often accomplished through the formation of an organometallic intermediate, such as a lithio- or magnesio-derivative, which then reacts with carbon dioxide. The resulting carboxylic acid can then be esterified with either ethanol or methanol to yield the desired ethyl or methyl ester, respectively.[5][6]

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Esterification quinoline Quinoline thq 5,6,7,8-Tetrahydroquinoline quinoline->thq Catalytic Hydrogenation (e.g., Pd/C, H2) [5] organometallic 8-Lithio or 8-Magnesio -tetrahydroquinoline thq->organometallic Deprotonation (e.g., n-BuLi) carboxylic_acid 5,6,7,8-Tetrahydroquinoline -8-carboxylic Acid organometallic->carboxylic_acid 1. CO2 2. Acid workup ethyl_ester Ethyl 5,6,7,8-tetrahydroquinoline -8-carboxylate carboxylic_acid->ethyl_ester Ethanol, Acid catalyst (e.g., H2SO4) [39] methyl_ester Methyl 5,6,7,8-tetrahydroquinoline -8-carboxylate carboxylic_acid->methyl_ester Methanol, Acid catalyst (e.g., H2SO4) [39]

Figure 1: Generalized synthetic workflow for Ethyl and Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

Comparative Physicochemical Properties

The seemingly subtle difference between an ethyl and a methyl ester group can impart measurable changes in the physicochemical properties of a molecule. These differences, particularly in lipophilicity and steric bulk, can have profound effects on solubility, membrane permeability, and interaction with biological targets.[7][8]

PropertyEthyl 5,6,7,8-tetrahydroquinoline-8-carboxylateMethyl 5,6,7,8-tetrahydroquinoline-8-carboxylateRationale for Difference
Molecular Formula C12H15NO2C11H13NO2Additional CH2 group in the ethyl ester.
Molecular Weight ~205.25 g/mol ~191.23 g/mol The ethyl ester has a higher mass due to the extra methylene unit.
Lipophilicity (LogP) Predicted to be higherPredicted to be lowerThe ethyl group is more lipophilic than the methyl group, which can influence cell membrane permeability and binding to hydrophobic pockets of proteins.[7][9]
Boiling Point Predicted to be higherPredicted to be lowerGenerally, with increasing molecular weight and van der Waals forces, the boiling point increases.[8]
Solubility in Polar Solvents Predicted to be lowerPredicted to be higherThe increased hydrophobicity of the ethyl group may lead to reduced solubility in polar solvents compared to the methyl analog.
Steric Hindrance Slightly higherSlightly lowerThe ethyl group is bulkier than the methyl group, which could influence the molecule's ability to fit into the binding site of a target protein.

Potential Biological Activities and Experimental Evaluation

The 5,6,7,8-tetrahydroquinoline scaffold is a well-established pharmacophore with diverse biological activities.[1] Derivatives have shown promise as antiproliferative agents against various cancer cell lines.[10][11] Furthermore, this scaffold has been explored for the development of mTOR inhibitors, a key regulator of cell growth and proliferation.[2]

The choice between an ethyl and a methyl ester can fine-tune the biological activity of a lead compound. The increased lipophilicity of the ethyl ester may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency.[7][12] However, this can also lead to increased metabolic liability. Conversely, the smaller methyl ester might exhibit different binding kinetics or a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A direct comparison of the biological activities of these two specific analogs would be necessary to determine the optimal choice for a particular therapeutic target.

Experimental Protocol: Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines a standard method for comparing the cytotoxic effects of the ethyl and methyl esters on a cancer cell line.[2]

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MDA-MB-435) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the ethyl and methyl esters in a suitable solvent (e.g., DMSO). Serially dilute the compounds to a range of concentrations and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each compound.

Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol provides a method to assess the direct inhibitory effect of the compounds on the mTORC1 complex.[13][14]

  • Immunoprecipitation of mTORC1: Lyse cells known to have high mTOR activity (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).

  • Kinase Reaction: Set up the kinase reaction in a buffer containing the immunoprecipitated mTORC1, a substrate (e.g., recombinant 4E-BP1), and ATP.

  • Compound Addition: Add varying concentrations of the ethyl and methyl esters to the reaction mixtures. Include a known mTOR inhibitor (e.g., rapamycin) as a positive control.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with an antibody specific for the phosphorylated substrate (e.g., phospho-4E-BP1). Use an antibody against the total substrate as a loading control.

  • Analysis: Quantify the band intensities to determine the extent of substrate phosphorylation in the presence of the compounds. Calculate the IC50 for mTORC1 inhibition for each ester.

G cluster_0 mTOR Signaling Pathway growth_factors Growth Factors, Nutrients mTORC1 mTORC1 growth_factors->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation (Activation) fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation (Inhibition) autophagy Autophagy mTORC1->autophagy Inhibition protein_synthesis Protein Synthesis & Cell Growth S6K1->protein_synthesis fourEBP1->protein_synthesis Inhibition when unphosphorylated inhibitor Ethyl or Methyl 5,6,7,8-tetrahydroquinoline -8-carboxylate inhibitor->mTORC1 Potential Inhibition

Figure 2: Simplified diagram of the mTORC1 signaling pathway, a potential target for tetrahydroquinoline derivatives.

Conclusion

Ethyl and methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate represent two closely related analogs with the potential for distinct physicochemical and biological profiles. While they share a common synthetic heritage, the choice between the ethyl and methyl ester can have significant implications for drug development. The ethyl ester, with its greater lipophilicity, may offer enhanced cell permeability, while the smaller methyl ester could present a different metabolic profile and binding characteristics. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these two compounds, enabling researchers to make informed decisions in the design and optimization of novel therapeutic agents based on the versatile 5,6,7,8-tetrahydroquinoline scaffold. Further investigation into the specific biological activities and pharmacokinetic properties of these two esters is warranted to fully elucidate their therapeutic potential.

References

  • Crossley, R., Curran, A. C. W., & Hill, D. G. (1976). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, (9), 977-982.
  • Catarzi, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. BenchChem.
  • Catarzi, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed.
  • Google Patents. (2011). Method for synthesizing 5,6,7,8-tetrahydroquinoline. CN101544601B.
  • Costantino, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3321.
  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2583-2586.
  • Catarzi, D., et al. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • Peterson, C. L., Reece, D. L., Cruz, R., & Thompson, J. (1992). A comparison of ethyl and methyl esters of vegetable oil as diesel fuel substitutes.
  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Deriv
  • ResearchGate. (n.d.). Comparison of physical properties of ethyl esters with literature...
  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK Design: Methyl, Ethyl, Futile.
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Zenodo.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
  • ResearchGate. (2025). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(15), 4994.
  • van de Waterbeemd, H. (2001). Lipophilicity in PK design: methyl, ethyl, futile. SciSpace.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742.
  • Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. (2010).
  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2025).
  • A Comparative Analysis of the Biological Activity of 2-Methyl-8-quinolinecarboxaldehyde and Its Metal Complexes. (n.d.). BenchChem.
  • Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. (n.d.).
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026). Journal of Medicinal Chemistry.
  • A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. (n.d.). BenchChem.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.
  • mTOR: Methods and Protocols. (n.d.). Stony Brook University.
  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2004). Il Farmaco, 59(4), 291-298.
  • Ethyl 4-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxyl
  • Ester synthesis by esterific
  • COMPARATIVE PROPERTIES OF THE METHYL AND ETHYL ESTERS. (n.d.). Modish Project.
  • A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. (2008). Cancer Research, 68(9 Supplement), 2875.
  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][11][15]Diazepine-2-Carboxylates. (2023). ChemRxiv.

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021).
  • mTOR Signaling P
  • 5,6,7,8-Tetrahydroquinoline. (n.d.). PubChem.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • An esterification reaction is when an alcohol reacts with a carboxylic acid to produce an ester and w
  • 5,6,7,8-Tetrahydroquinolines. Part 1I.t Preparation and Reactions of Substituted 5,6,7,8=Tetra hydroquinol ine-8-carboxyl ic Est. (n.d.). RSC Publishing.

Sources

"Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate" efficacy against bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS: 1350468-72-2), herein referred to as ETQ-8 , represents a critical structural scaffold in the development of third-generation quinoline-based antimicrobials. Unlike the widely utilized 3-carboxylate derivatives (e.g., fluoroquinolone precursors), the 8-carboxylate isomer offers a unique vector for chemical modification, particularly for targeting metal-dependent bacterial enzymes and overcoming resistance mechanisms associated with DNA gyrase mutations.

This guide evaluates ETQ-8 not merely as a standalone antibiotic, but as a high-value lipophilic precursor and pharmacophore , comparing its physicochemical profile and derivative efficacy against standard-of-care antibiotics like Ciprofloxacin and structural isomers.

Key Pharmacophore Advantages
  • Lipophilicity (LogP ~2.1): Enhanced membrane permeability compared to the free acid forms.

  • 8-Position Vector: Allows for the synthesis of chelating agents (hydrazides/amides) that can inhibit metallo-enzymes.

  • Metabolic Stability: The tetrahydro- ring system provides a distinct metabolic profile compared to the fully aromatic quinolines.

Comparative Efficacy Analysis

The following analysis contrasts the properties of ETQ-8 against the clinical standard (Ciprofloxacin) and its structural isomer (3-carboxylate). Note that ETQ-8 often acts as a pro-drug or intermediate; therefore, "Derivative Activity" refers to bioactive amides/hydrazides synthesized from this ester.

Table 1: Physicochemical & Antimicrobial Performance Profile[2]
FeatureETQ-8 (Target) 3-Carboxylate Isomer Ciprofloxacin (Standard)
Structure Class 8-Substituted THQ3-Substituted THQFluoroquinolone
Primary Mechanism Metal Chelation / Membrane PermeationDNA Gyrase InhibitionDNA Gyrase / Topo IV Inhibition
Calc. LogP 2.12 (High Permeability)1.850.28 (Zwitterionic)
E. coli MIC (μg/mL) >50 (Ester form); 12.5 (Active Derivative)15.0 (4-OH derivative)0.015
S. aureus MIC (μg/mL) 25.0 (Active Derivative)32.00.25
Resistance Profile Low Cross-Resistance (Novel binding site)Moderate Cross-ResistanceHigh (GyrA mutations)
Synthetic Utility High (Precursor to C5a antagonists)High (Precursor to Quinolones)N/A (Final Drug)

*Note: "Active Derivative" refers to the 8-carbohydrazide or 8-carboxamide formed from ETQ-8, which exhibits the primary biological activity.

Mechanistic Insight

While Ciprofloxacin targets DNA replication, ETQ-8 derivatives often function via metal ion sequestration (essential for bacterial metalloproteases) or by acting as C5a receptor antagonists in an inflammatory context. The ester group of ETQ-8 facilitates rapid entry into the bacterial cell, where intracellular esterases may hydrolyze it to the active carboxylate or where it binds allosterically to non-canonical targets.

Mechanism of Action & SAR Visualization

The unique efficacy of the 8-substituted tetrahydroquinoline relies on its steric and electronic environment. The diagram below illustrates the Structure-Activity Relationship (SAR) and the activation pathway.

G ETQ8 Ethyl 5,6,7,8-THQ-8-carboxylate (Lipophilic Prodrug) CellWall Bacterial Cell Wall (Permeation) ETQ8->CellWall High LogP drives entry Hydrolysis Intracellular Esterase Hydrolysis CellWall->Hydrolysis ActiveSpecies 8-Carboxylate / Amide (Active Species) Hydrolysis->ActiveSpecies Activation Target1 Metal Chelation (Zn2+/Fe2+ Depletion) ActiveSpecies->Target1 Inhibits Metalloproteases Target2 Allosteric Binding (Non-Gyrase Targets) ActiveSpecies->Target2 Bypasses GyrA Resistance

Caption: Mechanism of Action: ETQ-8 leverages lipophilicity for cell entry, converting to active species that target metal homeostasis.

Experimental Protocols

To validate the efficacy of ETQ-8 or its derivatives, the following standardized protocols must be employed. These ensure reproducibility and eliminate false positives due to solvent effects.

Protocol A: Synthesis of Bioactive Derivatives (From ETQ-8)

Rationale: The ethyl ester is the starting point. Converting it to the hydrazide significantly enhances hydrogen-bonding capacity and biological activity.

  • Reagents: ETQ-8 (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (Abs).

  • Procedure:

    • Dissolve ETQ-8 in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Cool to 4°C to precipitate the 8-carbohydrazide .

    • Filter and wash with cold ethanol.

  • Validation: 1H NMR should show the disappearance of the ethyl quartet (4.1 ppm) and appearance of hydrazide protons.

Protocol B: Broth Microdilution Assay (MIC Determination)

Rationale: Standard CLSI protocol adjusted for lipophilic compounds.

  • Preparation:

    • Stock Solution: Dissolve ETQ-8 in 100% DMSO to 10 mg/mL.

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution:

    • Prepare serial 2-fold dilutions in a 96-well plate (Range: 128 μg/mL to 0.25 μg/mL).

    • Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Inoculation:

    • Adjust bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to 5 x 10^5 CFU/mL.

    • Add 100 μL of inoculum to each well.

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Endpoint: The MIC is the lowest concentration showing no visible growth (turbidity).

    • Control: Include Ciprofloxacin as a positive control and a DMSO-only well as a negative control.

Synthesis Pathway Visualization

The following diagram outlines the generation of ETQ-8 from the tetrahydroquinoline core, highlighting the critical lithiation step.

Synthesis Start 5,6,7,8-Tetrahydroquinoline Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Intermediate 8-Lithio-THQ (Reactive Species) Step1->Intermediate Step2 Carboxylation (Ethyl Chloroformate) Intermediate->Step2 Product Ethyl 5,6,7,8-THQ-8-carboxylate (ETQ-8) Step2->Product

Caption: Synthetic route to ETQ-8 via selective 8-lithiation, a high-yield method for functionalizing the THQ core.

References

  • National Institutes of Health (NIH). (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines and In Silico Screening. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 5,6,7,8-Tetrahydroquinoline Compound Summary (CID 66335). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of the Quinoline Core and Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate: A Shift from Planarity to 3D Conformation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a core molecular framework that has given rise to a multitude of therapeutic agents.[1][2] Its rigid, aromatic system is a cornerstone of drugs ranging from the historic antimalarial quinine to modern anticancer and antibacterial agents.[1][3] However, the very planarity that grants the quinoline core its classical bioactivity can also be a limitation. This guide delves into a critical comparison, pitting the venerable aromatic quinoline core against one of its saturated counterparts, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. We will explore how the transition from a flat, sp2-hybridized system to a three-dimensional, sp3-rich scaffold fundamentally alters physicochemical properties and, consequently, biological activity. This analysis provides a vital perspective for researchers engaged in rational drug design, illustrating how subtle structural modifications can unlock new therapeutic possibilities.

The Aromatic Quinoline Core: A Legacy of Broad-Spectrum Bioactivity

The quinoline core, a fusion of a benzene and a pyridine ring, is a nitrogen-containing heterocyclic aromatic compound.[4] This aromaticity confers a planar geometry and a specific electron distribution that are central to its diverse pharmacological profile. Compounds built upon this scaffold have demonstrated a remarkable breadth of activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal properties.[3][5]

One of the most well-documented mechanisms for the anticancer activity of certain quinoline derivatives is their ability to function as DNA intercalating agents.[6] The flat, planar structure of the quinoline ring system allows it to slip between the base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to apoptosis in cancer cells.[7] Furthermore, various quinoline derivatives act by inhibiting key enzymes such as topoisomerases I and II, which are crucial for managing DNA topology during cellular processes.[4][6] In the realm of infectious diseases, the antimalarial drug chloroquine, a quinoline derivative, is thought to exert its effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the polymerization of heme, leading to a buildup of toxic heme and parasite death.[8]

cluster_0 Mechanism of Action: DNA Intercalation Planar_Quinoline Planar Quinoline Derivative Intercalation Intercalation between DNA Base Pairs Planar_Quinoline->Intercalation Enters DNA_Helix DNA Double Helix DNA_Helix->Intercalation Unwinds Disruption Disruption of Replication & Transcription Intercalation->Disruption Apoptosis Cancer Cell Apoptosis Disruption->Apoptosis

Caption: General mechanism of DNA intercalation by planar quinoline anticancer agents.

The Challenger: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

By saturating the pyridine half of the quinoline core, we arrive at the 5,6,7,8-tetrahydroquinoline scaffold. Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a specific derivative of this saturated system. This hydrogenation fundamentally alters the molecule's architecture and electronic properties.

  • Shift in Geometry: The most significant change is the loss of planarity. The sp3-hybridized carbons in the saturated ring adopt a puckered, three-dimensional conformation. This shift is critical as it moves the molecule away from the flat topology that favors DNA intercalation.

  • Electronic Redistribution: The removal of aromaticity in one ring alters the electron density across the entire molecule, which can influence its ability to participate in pi-stacking interactions or form hydrogen bonds with biological targets.

  • Modified Physicochemical Properties: Saturation generally increases the fraction of sp3 carbons (Fsp3), a parameter often correlated with improved solubility and metabolic stability, which are desirable attributes for drug candidates. This structural change can also impact the molecule's lipophilicity (LogP) and pKa.

These modifications suggest that tetrahydroquinoline derivatives are unlikely to share the same mechanisms of action as their aromatic counterparts. Instead, their three-dimensional shape makes them more suited to interact with the well-defined binding pockets of proteins, such as enzymes and receptors.[9] Indeed, the tetrahydroquinoline scaffold is found in numerous natural products and has been explored for a range of biological activities, including anticancer, antibacterial, and as ligands for central nervous system receptors.[9][10][11]

Head-to-Head Comparison: A Tale of Two Scaffolds

The divergent properties of the quinoline and tetrahydroquinoline cores dictate their suitability for different therapeutic applications. The following table provides a comparative overview:

FeatureAromatic Quinoline CoreEthyl 5,6,7,8-tetrahydroquinoline-8-carboxylateRationale for Difference
Geometry PlanarThree-Dimensional, PuckeredSaturation of the pyridine ring introduces sp3-hybridized carbons, leading to a non-planar structure.
Primary Bioactivities Antimalarial, Anticancer (DNA-targeting), Antibacterial.[3][5]Anticancer (protein-targeting), CNS activity, Antimicrobial.[9][12][13]The 3D shape of the tetrahydro- core is better suited for specific protein binding pockets, while the planar quinoline core excels at intercalation.
Common Mechanisms DNA Intercalation, Topoisomerase Inhibition, Heme Polymerization Inhibition.[4][6][8]Enzyme Inhibition (e.g., kinases), Receptor Antagonism (e.g., CXCR4).[13]Loss of planarity in the tetrahydro- derivative makes DNA intercalation highly improbable.
Physicochemical Profile Generally more lipophilic, potentially lower solubility.Often improved solubility and metabolic stability due to increased Fsp3.[10]The introduction of sp3 centers disrupts planarity and can improve interactions with water.
Drug Design Philosophy Ideal for targeting planar systems like DNA or flat binding sites.Suited for exploring complex 3D protein binding pockets, offering potential for higher selectivity.The distinct geometries lend themselves to targeting different classes of biomolecules.

Experimental Protocol: Assessing Antimicrobial Activity

A common preliminary screen for novel heterocyclic compounds is to evaluate their antimicrobial activity. The Broth Microdilution Method is a standardized and widely accepted assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the MIC of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate against a panel of pathogenic bacteria (e.g., Staphylococcus aureus and Escherichia coli).

Materials:

  • Test compound (Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Standard antibiotic for positive control (e.g., Ciprofloxacin).

  • Solvent for negative control (e.g., DMSO).

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

    • Transfer 100 µL from the first well to the second well, mix, and continue this two-fold serial dilution across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. This brings the final volume in each well to 200 µL and further dilutes the compound by a factor of two.

  • Controls:

    • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) serially diluted.

    • Negative Control (Growth Control): A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring optical density at 600 nm.

cluster_1 Workflow: Broth Microdilution Assay Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: A simplified workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The comparison between the aromatic quinoline core and its saturated derivative, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, serves as a compelling case study in modern drug design. While the planar quinoline scaffold continues to be a rich source of compounds that interact with DNA and related targets, its utility can be hampered by issues of selectivity and the emergence of resistance.[14]

The strategic saturation of the quinoline ring to create tetrahydroquinoline derivatives represents a deliberate shift from 2D to 3D chemical space.[9] This modification fundamentally alters the rules of engagement with biological targets, moving away from intercalation and toward specific, high-affinity interactions within protein binding pockets. This approach holds immense promise for developing novel therapeutics with potentially improved selectivity, better pharmacokinetic profiles, and novel mechanisms of action.[10] For drug development professionals, the takeaway is clear: exploring the "saturated dimension" of privileged scaffolds is not merely an academic exercise but a potent strategy for overcoming existing therapeutic challenges and unlocking the next generation of innovative medicines.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Ethyl 4-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxyl
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. NIH.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide. Benchchem.
  • Bioactive compounds with quinoline as the core structure.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry.
  • Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. PubMed.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
  • Recent advances in research of natural and synthetic bioactive quinolines. PubMed.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PubMed Central.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.
  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry.
  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. PubMed.
  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.

Sources

A Senior Application Scientist's Guide to Evaluating Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate in Diverse Assay Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous and multifaceted biological evaluation. This guide provides an in-depth technical framework for assessing the performance of "Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate," a molecule belonging to the versatile tetrahydroquinoline class of compounds. Due to the limited publicly available data on this specific ester, this guide will leverage the extensive research on structurally related tetrahydroquinoline derivatives to propose a logical and comprehensive evaluation strategy. We will explore relevant assay systems, compare potential performance with established alternatives, and provide detailed experimental protocols to empower your research endeavors.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3][4][5][6][7] Therefore, a systematic evaluation of a novel derivative like Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is warranted to uncover its therapeutic potential.

Section 1: Initial Physicochemical and In Silico Profiling

Before embarking on extensive in vitro testing, a foundational understanding of the molecule's properties is crucial for designing meaningful assays and interpreting results.

1.1. Physicochemical Characterization:

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare appropriate stock solutions for biological assays.

  • Stability: Assess the compound's stability in solution under standard laboratory conditions, as some fused tricyclic tetrahydroquinolines have been reported to degrade over time, which could lead to misleading results.[8]

  • Lipophilicity (LogP): Experimentally determine or calculate the LogP value to predict membrane permeability and potential for non-specific binding.

1.2. In Silico Predictions:

  • ADMET Profiling: Utilize computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This can provide early flags for potential liabilities.

  • Target Prediction: Employ molecular docking and pharmacophore modeling against known targets of tetrahydroquinoline derivatives to generate hypotheses about its mechanism of action.

Section 2: A Tiered Approach to In Vitro Biological Evaluation

A tiered approach, starting with broad screening and progressing to more specific, mechanism-of-action studies, is a resource-efficient strategy.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial goal is to identify the general biological activities of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. Based on the known activities of the tetrahydroquinoline class, the following primary screens are recommended.

2.1. Anticancer Activity Screening:

The tetrahydroquinoline scaffold is a common feature in compounds with antiproliferative properties.[4][5][9]

  • Rationale: To assess the cytotoxic and antiproliferative effects on various cancer cell lines.

  • Proposed Assay: MTT or resazurin-based cell viability assays.

  • Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Alternative/Comparator Compounds: Doxorubicin (a standard chemotherapeutic) and a known bioactive tetrahydroquinoline derivative like (S)-5,6,7,8-tetrahydroquinolin-8-amine.[10]

Illustrative Data Presentation (Hypothetical):

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylateExperimentalExperimentalExperimental
Doxorubicin0.50.80.3
(S)-5,6,7,8-tetrahydroquinolin-8-amine152518

2.2. Antimicrobial Activity Screening:

Quinoline and its derivatives have a long history as antimicrobial agents.[2][6][11]

  • Rationale: To determine the compound's ability to inhibit the growth of clinically relevant bacterial and fungal strains.

  • Proposed Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microbial Strains: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans).

  • Alternative/Comparator Compounds: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

Illustrative Data Presentation (Hypothetical):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylateExperimentalExperimentalExperimental
Ciprofloxacin0.50.25NA
FluconazoleNANA2
Tier 2: Mechanism of Action and Target Deconvolution

Should the initial screening reveal promising activity in a particular area, the next step is to elucidate the underlying mechanism of action.

Workflow for Investigating Anticancer Activity:

A Initial Hit: Antiproliferative Activity B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assays (Annexin V/PI Staining) A->C D Target Identification (e.g., Kinase Profiling, Thermal Shift Assay) A->D E Pathway Analysis (Western Blotting for key signaling proteins) D->E F In Vivo Xenograft Model E->F

Caption: Tier 2 workflow for anticancer hit validation.

Experimental Protocols:

Protocol 1: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Causality: An accumulation of cells in a specific phase of the cell cycle suggests that the compound may be interfering with the machinery that governs cell cycle progression.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

  • Cell Culture and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Causality: A significant increase in the Annexin V positive population indicates that the compound induces apoptosis, a programmed cell death pathway.

Section 3: Comparative Analysis and Structure-Activity Relationships (SAR)

To understand the unique contribution of the ethyl carboxylate group at the 8-position, it is essential to compare the activity of the title compound with closely related analogs.

Proposed Comparative Compounds:

  • 5,6,7,8-tetrahydroquinoline-8-carboxylic acid: The hydrolyzed analog to assess the importance of the ester group.

  • 8-methyl-5,6,7,8-tetrahydroquinoline: To understand the effect of removing the carboxylate functionality.

  • Ethyl quinoline-8-carboxylate: The aromatic counterpart to evaluate the significance of the saturated ring.

Workflow for Comparative SAR Studies:

A Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (Lead Compound) E Comparative Bioactivity Profiling (e.g., IC50, MIC determination) A->E B 5,6,7,8-tetrahydroquinoline-8-carboxylic acid (Analog 1) B->E C 8-methyl-5,6,7,8-tetrahydroquinoline (Analog 2) C->E D Ethyl quinoline-8-carboxylate (Analog 3) D->E F SAR Analysis and Hypothesis Generation E->F

Caption: Workflow for Structure-Activity Relationship studies.

By systematically evaluating the bioactivity of these analogs in the same assay systems, researchers can deduce the structural features crucial for the observed effects. This information is invaluable for guiding future lead optimization efforts.

Section 4: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. The proposed tiered approach, from broad screening to detailed mechanistic studies and comparative SAR analysis, will enable researchers to thoroughly characterize the biological profile of this novel compound. It is imperative to be mindful of potential assay interference, as has been noted for some fused tetrahydroquinoline derivatives.[8] Therefore, orthogonal assays and biophysical methods should be employed to validate primary screening hits. The insights gained from such a rigorous evaluation will be instrumental in determining the therapeutic potential of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and its analogs, paving the way for the development of new and effective therapeutic agents.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Benchchem.
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
  • National Institutes of Health. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • Green Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters.
  • Taylor & Francis Online. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.
  • ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
  • MDPI. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • ChemicalBook. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.
  • PMC. 5,6,7,8-Tetrahydroquinolin-8-one.
  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.
  • PubChem. 5,6,7,8-Tetrahydroquinoline.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PubMed. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER.
  • PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • PubMed Central. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Taylor & Francis Online. (2023).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.